7-(Trifluoromethyl)quinoline-4-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-quinoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWDEWRMEKXOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=CC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982987 | |
| Record name | 7-(Trifluoromethyl)quinoline-4(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64415-07-2 | |
| Record name | 7-(Trifluoromethyl)-4-quinolinethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64415-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)quinoline-4-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Trifluoromethyl)quinoline-4(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)quinoline-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-(Trifluoromethyl)quinoline-4-thiol chemical structure and analysis
This technical guide provides a comprehensive overview of the chemical structure, analysis, synthesis, and biological applications of 7-(Trifluoromethyl)quinoline-4-thiol. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and chemical biology.
Compound Identification and Chemical Properties
This compound is a heterocyclic organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a thiol group at the 4-position. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 64415-07-2 |
| Molecular Formula | C₁₀H₆F₃NS |
| Molecular Weight | 229.22 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 222-225 °C |
| SMILES | FC(F)(F)c1ccc2c(S)ccnc2c1 |
| InChI | 1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) |
Chemical Structure Visualization
The structure of this compound is depicted below. It exists in tautomeric equilibrium with 7-(trifluoromethyl)-1H-quinoline-4-thione.
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient pathway involves the construction of the quinoline core via a Gould-Jacobs reaction, followed by chlorination and subsequent conversion to the thiol.
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
**Step 1: Synthesis of Ethyl 4-
An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-4-thiol (CAS 64415-07-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)quinoline-4-thiol, a key chemical intermediate and research tool. It includes detailed information on its chemical and physical properties, a plausible synthesis pathway with experimental protocols, and its notable application in the study of lipid metabolism, specifically concerning the Cholesteryl Ester Transfer Protein (CETP).
Chemical and Physical Properties
This compound is a solid organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a thiol group at the 4-position.[1][2] The trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, making it a valuable building block in medicinal chemistry.[1][2]
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 64415-07-2 | [3][4] |
| Molecular Formula | C₁₀H₆F₃NS | [3][4] |
| Molecular Weight | 229.22 g/mol | [3][4] |
| Melting Point | 222-225 °C (lit.) | [3][4][5] |
| Appearance | Light yellow to yellow solid/chunks | [4][5] |
| Purity | Typically ≥95% | [3][4] |
| Boiling Point (Predicted) | 307.8 ± 37.0 °C | [5] |
| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 0.39 ± 0.30 | [5] |
| InChI Key | DBWDEWRMEKXOFI-UHFFFAOYSA-N | [3][5] |
| SMILES | FC(F)(F)c1ccc2c(S)ccnc2c1 | [3] |
Synthesis Pathway and Experimental Protocols
The logical synthesis workflow is visualized below.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Intermediate)
This protocol is adapted from the standard Gould-Jacobs reaction conditions.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, combine 3-(Trifluoromethyl)aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Initial Condensation: Heat the mixture to 100-120 °C for 1-2 hours. Ethanol will be evolved as the reaction proceeds.
-
Cyclization: Add the resulting intermediate slowly to a pre-heated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 240-250 °C. Maintain this temperature for 30-60 minutes to effect cyclization.
-
Isolation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. Collect the solid by filtration.
-
Saponification: Suspend the isolated ester in a 10% aqueous sodium hydroxide solution and heat to reflux until the solid dissolves (1-2 hours).
-
Decarboxylation: Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate. Collect the solid, suspend it in Dowtherm A, and heat to 250-260 °C until carbon dioxide evolution ceases.
-
Purification: Cool the mixture, add hexane to precipitate the product, 4-Hydroxy-7-(trifluoromethyl)quinoline. Collect the solid by filtration and wash thoroughly with hexane.
Experimental Protocol: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline (Intermediate)
This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Chlorination: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. Collect the solid product, 4-Chloro-7-(trifluoromethyl)quinoline, by vacuum filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Synthesis of this compound (Final Product)
This protocol details the nucleophilic substitution of the 4-chloro group to yield the final thiol.
-
Reaction Setup: Dissolve 4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.
-
Thiolation: Add sodium thiomethoxide (NaSCH₃) or a solution of sodium hydrosulfide (NaSH) (1.5-2.0 eq). The reaction can be performed by bubbling hydrogen sulfide gas through a solution of the chloroquinoline and sodium ethoxide in ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into cold water.
-
Purification: Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude thiol. Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Application: Modulation of Cholesteryl Ester Transfer Protein (CETP)
This compound has been utilized as a key research tool to investigate the mechanism of Cholesteryl Ester Transfer Protein (CETP).[3][4][5] CETP is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, a key step in reverse cholesterol transport.
Research has shown that certain thiol-containing compounds can modulate CETP activity.[6] Specifically, this compound is believed to interact with the Cysteine-13 residue of CETP.[6] This interaction does not completely inhibit the protein but rather uncouples its two primary functions: it inhibits the transfer of cholesteryl esters while preserving the protein's ability to remodel HDL particles to generate lipid-poor pre-β-HDL.[6] This pre-β-HDL is a critical acceptor for cholesterol efflux from peripheral cells.
The mechanism of action is illustrated in the diagram below.
References
An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-4-thiol: Properties, Protocols, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-(Trifluoromethyl)quinoline-4-thiol. It includes available spectral data, generalized experimental protocols, and an exploration of its application in biochemical research, particularly in the study of lipid metabolism.
Physicochemical Properties
This compound is a quinoline derivative characterized by a trifluoromethyl group at the 7-position and a thiol group at the 4-position.[1] These substitutions, particularly the trifluoromethyl group, significantly influence its chemical properties, enhancing its lipophilicity and potential biological activity.[1] The compound typically appears as a light yellow to yellow solid in the form of chunks.[2]
Below is a summary of its key physicochemical properties. It is important to note that while the melting point is experimentally determined, the boiling point, density, and pKa values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NS | [3][4] |
| Molecular Weight | 229.22 g/mol | [3][4] |
| Melting Point | 222-225 °C (lit.) | [2] |
| Boiling Point (Predicted) | 307.8 ± 37.0 °C | [2] |
| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 0.39 ± 0.30 | [2] |
| Appearance | Light yellow to yellow solid chunks | [2] |
| CAS Number | 64415-07-2 | [3] |
Solubility:
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the thiol group and the trifluoromethyl-substituted quinoline core.
-
Oxidation: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. These oxidized products can then be used in further chemical reactions.[6]
-
Reduction: The compound can be reduced to its corresponding thiolate, which is a useful intermediate in organic synthesis.[6]
-
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, which allows for the introduction of other functional groups onto the quinoline scaffold.[6]
Spectral Data
¹H NMR Spectroscopy
The following ¹H NMR spectral data has been reported for this compound in DMSO-d₆.
| Chemical Shift (ppm) | Multiplicity / Coupling Constant (Hz) | Assignment |
| 13.158 | s | SH |
| 8.855 | d, J = 8.8 | Aromatic CH |
| 8.050 | m | Aromatic CH |
| 8.014 | d, J = 6.6 | Aromatic CH |
| 7.751 | m | Aromatic CH |
| 7.427 | m | Aromatic CH |
¹³C NMR Spectroscopy
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.
| m/z | Relative Intensity (%) |
| 229.0 | 100.0 (M⁺) |
| 230.0 | 13.4 |
| 231.0 | 5.2 |
| 228.0 | 10.0 |
| 209.0 | 7.8 |
| 201.0 | 6.5 |
| 185.0 | 13.2 |
| 172.0 | 22.4 |
| 169.0 | 7.5 |
| 145.0 | 6.1 |
Infrared (IR) Spectroscopy
-
S-H Stretch: A weak absorption band is expected in the region of 2600-2550 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands are expected in the region of 3100-3000 cm⁻¹.
-
C=C and C=N Stretching (Aromatic Ring): Multiple bands are anticipated in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: Strong absorption bands are expected in the 1350-1100 cm⁻¹ region due to the trifluoromethyl group.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. The following sections provide generalized methodologies based on the synthesis of related quinoline derivatives and standard analytical procedures.
Generalized Synthesis of 4-Thioquinoline Derivatives
The synthesis of 4-thioquinoline derivatives often starts from the corresponding 4-chloroquinoline. A common method involves a nucleophilic substitution reaction with a sulfur nucleophile.
General Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Sulfur Nucleophile: Add a sulfur nucleophile, for instance, sodium hydrosulfide (NaSH) or thiourea. If using thiourea, a subsequent hydrolysis step is necessary.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, neutralize with an acid. The product can then be extracted into an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the final product.
General Protocol for Solubility Determination
The thermodynamic equilibrium solubility of a solid organic compound can be determined using the following general protocol.[5]
-
Preparation of Calibration Standards: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Serially dilute the stock solution to create a series of calibration standards.[5]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial to create a saturated solution.[5]
-
Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature until equilibrium is reached.[5]
-
Sample Analysis: Centrifuge the vials to separate the undissolved solid. Carefully take an aliquot of the supernatant, filter it, and dilute it. Analyze the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its solubility.[5]
General Protocol for pKa Determination
The pKa of a compound can be determined by various methods, including potentiometric titration.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Biological Context: A Tool to Investigate Cholesteryl Ester Transfer Protein (CETP)
This compound has been utilized in research to investigate the mechanism of the cholesteryl ester transfer protein (CETP).[2] CETP is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins.[7][8] Specifically, it mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), and triglycerides in the opposite direction.[8][9] This process is a key part of reverse cholesterol transport.[7]
The following diagram illustrates the role of CETP in lipid metabolism.
Safety Information
This compound is classified as an irritant.[2] The following table summarizes the available safety information.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Conclusion
This compound is a valuable research chemical with well-defined physical and chemical properties. While detailed experimental data for some parameters like solubility and certain spectral analyses are not widely published, its known characteristics and reactivity make it a useful tool, particularly in the field of lipid metabolism and the study of the cholesteryl ester transfer protein. The provided generalized protocols offer a starting point for its synthesis and analysis in a research setting. As with any chemical, appropriate safety precautions should be taken during its handling and use.
References
- 1. Lipid Exchange Mechanism of the Cholesteryl Ester Transfer Protein Clarified by Atomistic and Coarse-grained Simulations | PLOS Computational Biology [journals.plos.org]
- 2. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL CAS#: 64415-07-2 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound [oakwoodchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound [smolecule.com]
- 7. The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 7-(Trifluoromethyl)quinoline-4-thiol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 7-(Trifluoromethyl)quinoline-4-thiol. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles, data from analogous structures, and standardized analytical protocols to serve as a valuable resource for researchers. The guide includes predicted spectroscopic data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry. Detailed experimental protocols for the synthesis and spectroscopic analyses are provided, along with workflow diagrams generated using Graphviz to facilitate understanding and reproducibility.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The thiol group at the 4-position of the quinoline ring offers a versatile handle for further chemical modifications and can be a key pharmacophore. This guide focuses on this compound, a compound of interest for further investigation in various research domains.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | SH |
| ~8.60 | d | ~4.5 | H-2 |
| ~8.45 | s | - | H-8 |
| ~8.10 | d | ~8.5 | H-5 |
| ~7.85 | dd | ~8.5, ~1.5 | H-6 |
| ~7.50 | d | ~4.5 | H-3 |
Note: The chemical shift of the thiol proton (SH) is highly dependent on concentration and temperature and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C-4 |
| ~148.0 | C-2 |
| ~145.0 | C-8a |
| ~130.0 (q, J ≈ 32 Hz) | C-7 |
| ~128.5 | C-5 |
| ~125.0 | C-8 |
| ~124.0 (q, J ≈ 272 Hz) | CF₃ |
| ~122.0 (q, J ≈ 4 Hz) | C-6 |
| ~120.0 | C-4a |
| ~115.0 | C-3 |
Note: The carbon attached to the trifluoromethyl group (C-7) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
¹⁹F NMR Spectroscopy
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -61.0 | s | CF₃ |
Note: The chemical shift is referenced to CFCl₃. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.
FT-IR Spectroscopy
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2550 | Weak | S-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C and C=N stretch |
| 1350-1100 | Strong | C-F stretch |
Mass Spectrometry
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 229 | ~100 | [M]⁺ (Molecular Ion) |
| 200 | Moderate | [M - CHO]⁺ or [M - N]⁺ |
| 160 | Moderate | [M - CF₃]⁺ |
Note: The molecular ion is expected to be the base peak due to the stability of the aromatic system. Fragmentation may occur with the loss of the trifluoromethyl group.
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution of a thiol group for the chloro group in the corresponding 4-chloroquinoline precursor.
Synthesis of this compound
The synthesis can be achieved by reacting 4-chloro-7-(trifluoromethyl)quinoline with a sulfur source such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The thiourea method is often preferred as it is less odorous and the intermediate is more stable.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a solution of sodium hydroxide (2.5 eq) in water to the flask.
-
Reflux the mixture for an additional 1-2 hours to hydrolyze the isothiouronium salt intermediate.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the thiol.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified product under vacuum.
Experimental Protocol: Spectroscopic Analysis
Caption: Analytical workflow for spectroscopic characterization.
3.3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Use a standard single-pulse experiment. Set the spectral width to cover the range of -2 to 16 ppm.
-
¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. Set the spectral width to cover 0 to 200 ppm. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the spectrum on a 470 MHz spectrometer. Use a standard single-pulse experiment, typically without proton decoupling unless specific couplings are being investigated.
3.3.2. FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
3.3.3. Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-500.
Potential Biological Significance
Caption: Logical relationship for potential biological activity.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for this compound. The information presented herein is intended to facilitate further research and development involving this compound. The provided workflows and data tables offer a starting point for the synthesis, characterization, and potential application of this molecule in various scientific disciplines. Researchers are encouraged to use these protocols as a basis for their own experimental work, with the understanding that optimization may be necessary.
Unraveling the Core Mechanism of 7-(Trifluoromethyl)quinoline-4-thiol: A Technical Guide for Drug Development Professionals
Introduction
7-(Trifluoromethyl)quinoline-4-thiol is a quinoline derivative that has been identified as a modulator of cholesteryl ester transfer protein (CETP), a key player in high-density lipoprotein (HDL) metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing its effects on lipid metabolism, detailing relevant experimental protocols, and visualizing its interaction with signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CETP modulators.
The Role of Cholesteryl Ester Transfer Protein (CETP) in Lipid Metabolism
CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. This process is a central component of reverse cholesterol transport, the pathway by which excess cholesterol from peripheral tissues is returned to the liver for excretion.
Mechanism of Action of this compound
Research has shown that this compound acts as a modulator of CETP, influencing its function in a unique manner. The core of its mechanism lies in the interaction of its thiol group with a specific cysteine residue on the CETP enzyme.
Interaction with Cysteine 13 of CETP
Studies have identified cysteine 13 (Cys13) as a critical amino acid in the structure of CETP that can be targeted by thiol-containing compounds.[1] this compound, through its reactive thiol group, is proposed to interact with this Cys13 residue. This interaction is believed to induce a conformational change in the CETP protein.
Uncoupling of CETP Functions
The interaction of this compound with Cys13 of CETP leads to a functional uncoupling of the protein's two primary activities:
-
Inhibition of Cholesteryl Ester Transfer: The conformational change induced by the binding of the thiol compound to Cys13 is thought to impede the protein's ability to transfer cholesteryl esters from HDL to LDL and VLDL.
-
Preservation of HDL Remodeling: Crucially, this interaction does not inhibit, and may even preserve or enhance, the ability of CETP to remodel HDL particles. This remodeling process leads to the generation of lipid-poor pre-β-HDL particles.[1]
Pre-β-HDL particles are important acceptors of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques, via the ATP-binding cassette transporter A1 (ABCA1). By promoting the formation of these particles, this compound can potentially enhance the initial step of reverse cholesterol transport.
The trifluoromethyl group at the 7-position of the quinoline ring is known to increase the lipophilicity and biological activity of the compound.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of HDL metabolism.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data, such as IC50 values, for the inhibition of CETP-mediated cholesteryl ester transfer by this compound. The available literature discusses its effects as part of a group of thiol-containing compounds. Further studies would be required to quantify its specific potency and efficacy.
Experimental Protocols
The following is a representative experimental protocol for a fluorometric CETP activity assay, which can be adapted to evaluate the inhibitory effect of this compound.
Objective:
To determine the in vitro effect of this compound on the activity of CETP.
Materials:
-
Recombinant human CETP
-
Fluorescently labeled cholesteryl ester donor particles
-
Acceptor particles (e.g., VLDL or a synthetic equivalent)
-
Assay buffer
-
This compound
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black microplates
-
Fluorometric microplate reader
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the assay buffer.
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add the recombinant human CETP to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the compound and the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the fluorescently labeled cholesteryl ester donor particles and acceptor particles to all wells to initiate the transfer reaction.
-
Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.
-
Measure the increase in fluorescence over time at appropriate excitation and emission wavelengths. The transfer of the fluorescent cholesteryl ester from the donor to the acceptor particle results in a change in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of CETP inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
References
The Trifluoromethyl Group: A Key Player in the Biological Activity of Quinolines
A Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy to modulate and enhance the biological activities of the resulting compounds. This in-depth technical guide explores the multifaceted biological activities of trifluoromethylated quinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Anticancer Activity
Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The CF3 group often enhances metabolic stability and potency.[1][2]
Quantitative Data for Anticancer Activity
The in vitro cytotoxic activity of various trifluoromethylated quinoline derivatives is summarized in Table 1. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Not Specified | High Potency | [1] |
| Quinoline-chalcone hybrid (Compound 31) | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.0734 (VEGFR-2 kinase inhibition) | [3] |
| 2-Quinolone-benzimidazole hybrid (Compound 32) | Not specified | 1.64–44.46 (Protein kinase B and IkB kinase inhibition) | [3] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 (EGFR inhibition IC50 = 2.61 µM) | [3] |
| Quinoline–chalcone hybrids (Compounds 39 & 40) | A549, K-562 | 1.91 (A549), 5.29 (K-562) | [3] |
| Ursolic acid derivative with quinoline (Compound 3b) | MDA-MB-231, HeLa, SMMC-7721 | 0.61 ± 0.07 (MDA-MB-231), 0.36 ± 0.05 (HeLa), 12.49 ± 0.08 (SMMC-7721) | [4] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32, MDA-MB-231, A549 | Comparable to cisplatin/doxorubicin | [5] |
Mechanism of Action and Signaling Pathways
Trifluoromethylated quinolines exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in tumor growth and survival.[2][6] These compounds have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in signal transduction pathways regulating cell proliferation, differentiation, and survival.[3]
Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often confirmed through assays like Annexin V-FITC/PI dual staining.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
The Trifluoromethyl Group: A Keystone for Stability in Quinoline Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a paramount strategy in modern medicinal chemistry. This is primarily attributed to the unique electronic properties of the CF3 group, which significantly enhance the metabolic, chemical, and thermal stability of quinoline derivatives. These enhancements, coupled with favorable modulations of physicochemical properties, have positioned trifluoromethylated quinolines as promising candidates in drug discovery and development.[1] This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in the stability of quinoline derivatives, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways.
Enhanced Metabolic Stability
The introduction of a trifluoromethyl group is a widely employed strategy to improve the metabolic stability of drug candidates.[1] The high strength of the carbon-fluorine bond makes the CF3 group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile group (e.g., a methyl group) with a CF3 group, the metabolic weak spot of a molecule can be effectively blocked, leading to a longer half-life and improved bioavailability.
Quantitative Data on Metabolic Stability
The following table summarizes in vivo pharmacokinetic data for several fluorinated quinoline derivatives, illustrating the impact of fluorine substitution on their metabolic fate. It is important to note that direct comparison of in vitro data can be challenging due to variations in experimental conditions.
| Compound | In Vivo Half-life (hours) | Primary Route of Elimination | Key Metabolic Reactions | Reference |
| Norfloxacin | 3.75 | Renal and metabolic | Oxidation of the piperazinyl ring | [2] |
| Ciprofloxacin | 3.9 - 4.0 | Renal and metabolic | Oxidation of the piperazinyl ring, N-de-ethylation | [2] |
| Lomefloxacin | 7.8 | Primarily renal | Glucuronidation | [2] |
| Ofloxacin | 4.6 | Primarily renal | Minimal metabolism | [2] |
| Pefloxacin | 10.5 | Primarily metabolic | N-demethylation, oxidation of the piperazinyl ring | [2] |
Note: While not all compounds in this table contain a trifluoromethyl group, they are all fluorinated quinolones, and the data provides a relevant context for the metabolic stability of this class of compounds. The extent of metabolism for fluoroquinolones can range from approximately 6% for ofloxacin to about 50% for pefloxacin.[2]
Physicochemical Properties and Chemical Stability
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the physicochemical properties of the quinoline ring system, which in turn affects chemical stability.
Data on Physicochemical Properties
| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa | logP | Reference |
| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62 | - | - | - | [1] |
| 6-(Trifluoromethyl)quinoline | 6-CF3 | - | - | - | 3.25 | [1] |
| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67 | 236.6 (at 762 Torr) | 2.55 (Predicted) | - | [1] |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[3][4][5] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3][6]
Enhanced Thermal Stability
The trifluoromethyl group can also contribute to the thermal stability of quinoline derivatives. Research has shown that trifluoromethylated quinolines can exhibit high thermal stability.[7][8] For instance, 6-amino-4-(trifluoromethyl)quinolines have been reported to possess high thermal stability.[7][8]
Thermal Analysis Data
Studies on heterocyclic compounds have demonstrated that they can be thermally stable up to 250 °C in both inert and oxidizing conditions.[9][10] The decomposition process in an inert atmosphere for some nitrogen-rich heterocyclic esters occurs in one main stage, while in an oxidizing atmosphere, it is a more complex, two-stage process.[10][11]
Role in Modulating Biological Activity and Signaling Pathways
Trifluoromethylated quinoline derivatives are often investigated as inhibitors of various protein kinases involved in cancer signaling pathways. The CF3 group can enhance binding affinity to the target protein and improve the overall pharmacological profile.
Signaling Pathways Targeted by Quinoline Derivatives
Quinoline-based molecules have been developed as inhibitors of key signaling pathways implicated in cancer, including the EGFR, VEGFR-2, and Src kinase pathways.
Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylated quinoline derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by trifluoromethylated quinoline derivatives.
Caption: Src kinase signaling pathway and its inhibition by trifluoromethylated quinoline derivatives.
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a trifluoromethylated quinoline derivative in the presence of liver microsomes.
Materials:
-
Test compound (trifluoromethylated quinoline derivative)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol)
-
Positive control compound (with known metabolic instability)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Caption: Experimental workflow for an in vitro microsomal stability assay.
Chemical Stability Assay (Forced Degradation)
Objective: To assess the stability of a trifluoromethylated quinoline derivative under various stress conditions.[3][12]
Materials:
-
Test compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare solutions of the test compound in the different stress media (acid, base, oxidant, buffers). A typical concentration is 1 mg/mL.[6]
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the compound solutions in HCl and NaOH at room temperature or elevated temperature (e.g., 50-60°C) for a defined period (e.g., up to 7 days).[6] Neutralize the samples before analysis.
-
Oxidation: Incubate the compound solution with H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.[6]
-
-
Sample Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify the major degradation products.
Caption: General workflow for forced degradation studies.
Thermal Stability Analysis (DSC/TGA)
Objective: To determine the melting point, heat of fusion, and thermal decomposition profile of a trifluoromethylated quinoline derivative.
Materials:
-
Test compound (solid)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., aluminum)
-
Inert gas (e.g., nitrogen) and oxidizing gas (e.g., air)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a sample pan.
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidizing).
-
Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event.
-
-
TGA Analysis:
-
Place the sample pan in the TGA instrument.
-
Heat the sample at a constant rate under a controlled atmosphere.
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
-
Kinase Inhibition Assay (e.g., VEGFR-2)
Objective: To determine the inhibitory activity of a trifluoromethylated quinoline derivative against a specific kinase (e.g., VEGFR-2).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., phospho-tyrosine antibody, Kinase-Glo™)
-
96-well plates
-
Plate reader (e.g., for luminescence or fluorescence)
Procedure:
-
Assay Setup: Add the kinase buffer, substrate, and test compound at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the VEGFR-2 kinase to each well to initiate the reaction.
-
ATP Addition and Incubation: Add ATP to start the phosphorylation reaction and incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).
-
Detection: Stop the reaction and add the detection reagent. The signal (e.g., luminescence) is proportional to the amount of ATP remaining (for Kinase-Glo™) or the amount of phosphorylated substrate.
-
Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
Conclusion
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for enhancing the stability of quinoline derivatives. Its strong electron-withdrawing nature and the high bond energy of the C-F bond contribute to increased metabolic, chemical, and thermal stability. These improvements, along with the ability to modulate other key physicochemical and biological properties, make trifluoromethylated quinolines a highly attractive scaffold for the development of novel therapeutics. A thorough understanding of the impact of the CF3 group, supported by robust experimental data, is crucial for the successful design and optimization of the next generation of quinoline-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
In-Depth Technical Guide: The Interaction of 7-(Trifluoromethyl)quinoline-4-thiol with Cholesteryl Ester Transfer Protein (CETP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a critical plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This activity plays a significant role in the remodeling of HDL particles and the reverse cholesterol transport pathway. Inhibition or modulation of CETP has been a key strategy in the development of therapies for dyslipidemia and cardiovascular diseases. Among the various chemical entities investigated for CETP interaction, quinoline derivatives have shown notable potential. This technical guide focuses on the interaction of a specific thiol-containing quinoline derivative, 7-(trifluoromethyl)quinoline-4-thiol, with CETP, delving into its mechanism of action, experimental evaluation, and the broader context of CETP modulation.
Core Interaction: Modulation of CETP via Cysteine 13
The primary mechanism by which this compound and other thiol-containing compounds interact with CETP involves a covalent interaction with a specific amino acid residue, cysteine 13 (Cys13), located at the N-terminus of the protein. This interaction is distinct from that of many other CETP inhibitors, such as torcetrapib and anacetrapib, which are not thiol-reactive.
The binding of thiol-containing modulators to Cys13 can uncouple the two main functions of CETP: the heterotypic transfer of neutral lipids (cholesteryl ester and triglycerides) between different lipoprotein classes and the homotypic remodeling of HDL particles. Specifically, this interaction can inhibit the transfer of lipids to and from LDL and VLDL while preserving or even enhancing the remodeling of HDL, leading to the generation of lipid-poor pre-β-HDL particles. These pre-β-HDL particles are crucial as they are the primary acceptors of cholesterol from peripheral cells via the ABCA1 transporter, a key initial step in reverse cholesterol transport.
The significance of the Cys13 residue has been demonstrated in studies using a mutant form of CETP where cysteine is replaced by serine (C13S). In the presence of the C13S CETP mutant, the modulatory effects of thiol-containing compounds are abolished, confirming the critical role of this specific cysteine residue in the interaction.
Quantitative Data
Currently, publicly available literature does not provide specific quantitative data on the binding affinity (Kd) or inhibition constants (IC50, Ki) for the direct interaction of this compound with CETP. Research in this area has focused more on the qualitative mechanism of action and the functional consequences of the interaction of a class of thiol-containing compounds with CETP. The data presented in relevant studies often characterizes the functional outcomes, such as changes in CETP activity and HDL remodeling, rather than direct binding kinetics of this specific molecule.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | Not Reported | N/A |
| IC50 (CETP Inhibition) | Not Reported | N/A |
| Ki (CETP Inhibition) | Not Reported | N/A |
Table 1: Quantitative Interaction Data for this compound and CETP. Data is currently unavailable in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the interaction of this compound with CETP. These are based on established protocols for assessing CETP activity and HDL remodeling.
CETP Activity Assay (Neutral Lipid Transfer)
This assay measures the transfer of a fluorescently labeled neutral lipid from donor to acceptor particles, mediated by CETP.
Materials:
-
Recombinant human CETP (wild-type and C13S mutant)
-
This compound
-
Donor particles (e.g., reconstituted HDL or LDL labeled with a self-quenched fluorescent neutral lipid like BODIPY-cholesteryl ester)
-
Acceptor particles (e.g., non-labeled HDL, LDL, or VLDL)
-
CETP activity buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add CETP activity buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add recombinant human CETP (wild-type or C13S mutant) to the wells and incubate for a predefined period (e.g., 15-30 minutes) at 37°C to allow for the interaction between the compound and the protein.
-
Add the donor particles to the wells.
-
Initiate the transfer reaction by adding the acceptor particles.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 485/520 nm for BODIPY). The increase in fluorescence corresponds to the transfer of the labeled lipid from the quenched environment of the donor to the acceptor particle.
-
Calculate the rate of lipid transfer for each concentration of the test compound.
-
Plot the transfer rate against the compound concentration to determine the IC50 value.
HDL Remodeling Assay (pre-β-HDL Generation)
This assay assesses the ability of CETP, in the presence of a modulator, to generate pre-β-HDL particles from mature α-HDL.
Materials:
-
Isolated human HDL
-
Recombinant human CETP (wild-type and C13S mutant)
-
This compound
-
Incubation buffer (e.g., PBS)
-
2D-gel electrophoresis system (non-denaturing)
-
Western blotting apparatus and reagents
-
Anti-apolipoprotein A-I (ApoA-I) antibody
Procedure:
-
Incubate isolated human HDL with recombinant CETP (wild-type or C13S mutant) in the presence of varying concentrations of this compound or vehicle control.
-
The incubation is typically carried out for several hours (e.g., 4-24 hours) at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Separate the lipoprotein particles based on size and charge using a 2D-gel electrophoresis system. The first dimension is typically an agarose gel (charge separation), and the second dimension is a non-denaturing polyacrylamide gradient gel (size separation).
-
After electrophoresis, transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against human ApoA-I, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the ApoA-I-containing particles.
-
Identify and quantify the pre-β-HDL spot relative to the α-HDL spots to determine the extent of HDL remodeling.
Signaling Pathways and Experimental Workflows
The interaction of this compound with CETP is a direct molecular interaction rather than a complex signaling pathway. The logical flow of its modulatory effect and the experimental workflow to assess it can be visualized as follows:
Caption: Logical flow of CETP modulation by this compound.
Caption: General experimental workflow for studying the interaction.
Conclusion
Potential Therapeutic Targets of 7-(Trifluoromethyl)quinoline-4-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Trifluoromethyl)quinoline-4-thiol is a synthetic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group and a thiol moiety enhances its potential for therapeutic applications. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, focusing on its role in cardiovascular disease via the inhibition of Cholesteryl Ester Transfer Protein (CETP) and its prospective applications in oncology. This document provides a detailed overview of the proposed mechanisms of action, summaries of quantitative data from related compounds, and comprehensive experimental protocols to facilitate further research and development.
Introduction
The quinoline scaffold is a "privileged" structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer and antimalarial properties[1][2]. The specific compound, this compound, is characterized by a trifluoromethyl group at the 7-position, which can enhance metabolic stability and cell permeability, and a thiol group at the 4-position, a reactive moiety that can interact with biological targets through various mechanisms, including the formation of disulfide bonds and participation in redox modulation[3]. This guide explores the two primary therapeutic avenues for this compound: CETP inhibition for the management of dyslipidemia and anticancer activity through the induction of apoptosis and modulation of cellular redox environments.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
This compound has been utilized in research to investigate the mechanism of high-density lipoprotein (HDL) particle generation by Cholesteryl Ester Transfer Protein (CETP)[3][4][5][6][7]. CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, and its inhibition is a therapeutic strategy to raise HDL cholesterol levels.
Proposed Mechanism of Action
The thiol group of this compound is hypothesized to be crucial for its interaction with CETP. Some CETP inhibitors are known to form a disulfide bond with the protein, leading to its inactivation[2]. Given the presence of the thiol moiety, it is plausible that this compound acts as a covalent inhibitor of CETP.
Experimental Protocol: CETP Inhibition Assay
While specific quantitative data for this compound is not publicly available, its inhibitory activity can be assessed using a fluorometric assay.
Objective: To determine the in vitro inhibitory activity of this compound on CETP.
Materials:
-
This compound
-
CETP Activity Assay Kit (e.g., Abcam ab196995 or similar)
-
Recombinant human CETP or human plasma as a source of CETP
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare assay buffers, donor molecule, and acceptor molecule solutions as per the kit manufacturer's instructions[8].
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
-
Assay Reaction:
-
In a 96-well microplate, add the CETP source (recombinant protein or plasma).
-
Add the various concentrations of this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the donor and acceptor molecules.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic or endpoint mode.
-
Data Analysis: Calculate the percentage of CETP inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity
While direct studies on the anticancer effects of this compound are limited, extensive research on structurally related quinoline-thiol derivatives suggests a strong potential for this compound as an anticancer agent[1][9].
Proposed Mechanism of Action
The proposed anticancer mechanism of this compound involves two primary interconnected pathways: induction of apoptosis and modulation of cellular redox homeostasis.
-
Induction of Apoptosis: Quinoline derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases[10][11]. Some derivatives cause cell cycle arrest, preventing cancer cell proliferation.
-
Redox Modulation: The thiol group can participate in redox reactions within the cell. Cancer cells often exhibit a state of increased oxidative stress, which they counteract with elevated levels of antioxidants like glutathione (GSH)[2][12]. A thiol-containing compound could potentially disrupt this delicate redox balance, either by generating reactive oxygen species (ROS) or by reacting with and depleting cellular thiols, leading to a state of excessive oxidative stress that triggers apoptosis[13].
Quantitative Data for Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of structurally similar 7-chloro-(4-thioalkylquinoline) derivatives against various human cancer cell lines. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxides | HCT116 (colorectal) | Varies | [1][9] |
| CCRF-CEM (leukemia) | Varies | [1][9] | |
| K562 (leukemia) | Varies | [1][9] | |
| A549 (lung) | Varies | [1][9] | |
| U2OS (osteosarcoma) | Varies | [1][9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics. Its potential to inhibit CETP makes it a candidate for the treatment of cardiovascular diseases by modulating lipid profiles. Furthermore, based on the significant anticancer activity of structurally related compounds, this compound warrants investigation as a potential oncological agent, likely acting through the induction of apoptosis and disruption of the cellular redox balance. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these therapeutic potentials. Further research is necessary to elucidate the precise mechanisms of action and to quantify the efficacy of this specific compound.
References
- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cancer Cell Thiolome – Is it Time for A Re-Evaluation of its Therapeutic Potential? [scivisionpub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL | 64415-07-2 [chemicalbook.com]
- 7. This compound 95 64415-07-2 [sigmaaldrich.com]
- 8. CETP Inhibitor Drug Screening Kit (ab65385) is not available | Abcam [abcam.com]
- 9. Redox modulation - Impact on Tumor Growth and Therapeutic Anticancer Efficacy - Michael Bonner [grantome.com]
- 10. researchgate.net [researchgate.net]
- 11. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanomedicine‐Driven Modulation of Reductive Stress for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron and thiol redox signaling in cancer: An exquisite balance to escape ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Quinoline-4-thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its diverse derivatives, quinoline-4-thiol and its related compounds have emerged as a significant class of molecules with a range of biological activities, including anticancer, antileishmanial, and antioxidant effects. This technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for quinoline-4-thiol compounds. It details the progression from early synthetic approaches to modern catalytic strategies, presents key quantitative data, and elucidates the mechanistic basis of their biological action through signaling pathway diagrams. This document is intended to be a thorough resource for professionals engaged in the research and development of novel therapeutics based on the quinoline-4-thiol core.
Introduction: The Quinoline Scaffold and the Emergence of Thiol Derivatives
Quinoline, a heterocyclic aromatic compound first isolated from coal tar in 1834, has a rich history in pharmaceutical development.[1] Its derivatives have been instrumental in the fight against malaria (e.g., quinine, chloroquine) and have found applications as antibacterial, anti-inflammatory, and anticancer agents.[2][3] The introduction of a thiol (-SH) group at the 4-position of the quinoline ring system creates a unique chemical entity, quinoline-4-thiol (also known as 4-mercaptoquinoline), which exists in tautomeric equilibrium with quinoline-4(1H)-thione.[4][5] This functional group imparts distinct physicochemical properties and biological activities, largely driven by the reactivity of the sulfur atom.
The thiol moiety can act as a nucleophile, a reducing agent, and a metal chelator, making these compounds intriguing candidates for drug design. Their biological effects are often linked to their ability to interact with cellular thiols, such as cysteine residues in proteins, thereby modulating cellular redox signaling and inducing apoptosis.[1][6]
Historical Milestones in the Discovery and Synthesis
While the broader family of thioquinolines has been known for over a century, pinpointing the exact first synthesis of quinoline-4-thiol is a journey through the chemical literature. The first documented synthesis of any thio-substituted quinoline was that of 8-mercaptoquinoline by A. Edinger in 1908. The synthesis of the 4-thiol isomer appears in the literature significantly later. By 1959, Adrien Albert and G. B. Barlin were studying the ionization constants of various mercapto-derivatives of quinoline, including quinoline-4-thiol, indicating that its synthesis was established by this time.[7][8]
Early synthetic strategies relied on the conversion of pre-existing quinoline derivatives. Two primary classical routes emerged:
-
From 4-Hydroxyquinoline (Quinolin-4-one): The conversion of the carbonyl group of quinolin-4-one (the keto tautomer of 4-hydroxyquinoline) to a thiocarbonyl group using a thionating agent like phosphorus pentasulfide.
-
From 4-Chloroquinoline: Nucleophilic substitution of the chlorine atom with a sulfur nucleophile, such as thiourea or sodium hydrosulfide.
These foundational methods paved the way for the development of more sophisticated and efficient synthetic protocols in the modern era.
Synthetic Methodologies and Experimental Protocols
The synthesis of quinoline-4-thiol and its derivatives can be broadly categorized into classical and modern methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Protocols
Protocol 1: Synthesis of Quinoline-4-thiol from 4-Chloroquinoline
This method involves the nucleophilic displacement of the 4-chloro substituent. The use of thiourea is a common approach, proceeding through an isothiouronium salt intermediate, which is then hydrolyzed.
-
Step 1: Formation of the S-(Quinolin-4-yl)isothiouronium salt:
-
Reactants: 4-Chloroquinoline and Thiourea.
-
Procedure: A solution of 4-chloroquinoline in ethanol is treated with an equimolar amount of thiourea. The mixture is heated under reflux for several hours. Upon cooling, the isothiouronium salt typically precipitates and can be collected by filtration.
-
-
Step 2: Hydrolysis to Quinoline-4-thiol:
-
Reactant: S-(Quinolin-4-yl)isothiouronium salt.
-
Procedure: The isolated isothiouronium salt is suspended in an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to effect hydrolysis. After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the quinoline-4-thiol product, which is then collected by filtration, washed, and dried.
-
Modern Synthetic Protocols
Recent advances have focused on developing more efficient, atom-economical, and versatile methods for synthesizing substituted quinoline-4-thiols.
Protocol 2: Copper-Catalyzed Three-Component Cascade Cyclization
A contemporary approach involves a copper-catalyzed reaction between diaryliodonium salts, alkynyl sulfides, and nitriles to construct the quinoline-4-thiol scaffold in a single step.[7] This method allows for significant molecular diversity.
-
General Procedure:
-
Reactants: Diaryliodonium salt, alkynyl sulfide, nitrile, and a copper catalyst (e.g., Cu(OAc)₂).
-
Solvent: A suitable organic solvent such as 1,2-dichloroethane (DCE).
-
Procedure: The diaryliodonium salt, alkynyl sulfide, and nitrile are combined in the solvent with the copper catalyst. The reaction mixture is heated under an inert atmosphere for several hours. After completion, the reaction is cooled, and the product is isolated and purified using standard techniques like column chromatography.
-
Data on Synthetic Yields
The efficiency of synthetic routes is a critical factor in drug development. The following table summarizes typical yields for the synthesis of quinoline-4-thiol and its derivatives via different methods.
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Classical (from 4-Chloroquinoline) | 4-Chloroquinoline, Thiourea | Quinoline-4-thiol | 50-70 | General |
| Classical (from Quinolin-4-one) | 4-Hydroxyquinoline, Phosphorus Pentasulfide | Quinoline-4-thiol | Low-Fair | [9] |
| Modern (Cu-catalyzed Cascade) | Diaryliodonium salt, Alkynyl sulfide, Nitrile | Substituted Quinoline-4-thiols | 51-94 | [6] |
| Microwave-Assisted (from 4-Chloroquinoline) | 7-Substituted-4-chloroquinoline, Butyl amine | N-Butyl-7-substituted-quinolin-4-amine | up to 95 | [10] |
Biological Activity and Mechanism of Action
Quinoline-4-thiol derivatives have demonstrated a spectrum of biological activities, with anticancer and antileishmanial effects being the most prominent.[6]
Anticancer and Antileishmanial Activity
Studies have shown that certain 4-substituted quinolines induce caspase-dependent apoptosis in cancer cells. This process is associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[6] The cell death mechanism is linked to thiol oxidation and the activation of cysteine proteases.[6]
Quantitative Biological Data
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cell lines.
| Compound Class | Biological Activity | Key Findings | Reference |
| 7-Chloro-(4-thioalkylquinoline) Derivatives | Antiproliferative | Sulfonyl N-oxide derivatives showed the most pronounced cytotoxicity against various human cancer cell lines. Compound 81 was particularly effective against colorectal and leukemia cell lines. | [6] |
| 7-Chloro-4-thioquinoline Derivatives | Antioxidant | 2-(7-chloroquinolin-4-ylthio)propanoic acid and its sodium salt showed antioxidant activity 27% and 41% higher than the comparator, Tiotriazolin, respectively. | [9] |
| 4-Substituted Quinolines (HTI series) | Anticancer & Antileishmanial | HTI 21 and HTI 22 were highly cytotoxic to cancer cells, inducing apoptosis via ROS generation and thiol oxidation. HTI 15 was a potent inhibitor of Leishmania mexicana cysteine proteases. | [6] |
Signaling Pathways
The mechanism of action for many thiol-reactive compounds involves the modulation of key cellular signaling pathways that are sensitive to the cellular redox state. While direct studies on quinoline-4-thiol are limited, the known effects of quinolines and thiol-reactive agents suggest a plausible mechanism involving the inhibition of the NF-κB and MAPK signaling pathways, which are critical for cell survival and inflammation.
The thiol group of quinoline-4-thiol can potentially interact with cysteine residues in key signaling proteins like IκB kinase (IKK) in the NF-κB pathway or MAP kinases, leading to their inactivation and the downstream induction of apoptosis.[11][12][13]
Diagram 1: Plausible Experimental Workflow
Caption: General experimental workflow for the synthesis and biological evaluation of quinoline-4-thiol compounds.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Plausible mechanism of quinoline-4-thiol inducing apoptosis by inhibiting NF-κB and MAPK pathways.
Conclusion and Future Directions
Quinoline-4-thiol and its derivatives represent a versatile and promising class of heterocyclic compounds. From their early, classical syntheses to modern, efficient catalytic methods, the ability to access this scaffold has greatly improved, facilitating deeper investigation into their biological properties. The inherent reactivity of the thiol group is central to their mechanism of action, which appears to involve the induction of oxidative stress and the modulation of redox-sensitive signaling pathways critical for cancer cell survival.
Future research should focus on several key areas:
-
Elucidation of Specific Targets: Identifying the precise protein targets of quinoline-4-thiol through proteomic and biochemical approaches will provide a clearer understanding of their mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline-4-thiol scaffold will help in optimizing potency and selectivity for specific therapeutic targets.
-
In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models is a crucial next step in the development of these compounds as potential therapeutic agents.
This guide has provided a comprehensive overview of the history, synthesis, and biological activity of quinoline-4-thiol compounds, offering a solid foundation for future research and development in this exciting area of medicinal chemistry.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 479. Ionization constants of heterocyclic substances. Part III. Mercapto-derivatives of pyridine, quinoline, and isoquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. du.edu.eg [du.edu.eg]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity and Solubility of 7-(Trifluoromethyl)quinoline-4-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the lipophilicity and solubility of the compound 7-(Trifluoromethyl)quinoline-4-thiol. This molecule is of interest in biomedical research, particularly for its role in studies related to lipid metabolism.[1] Understanding its physicochemical properties, such as lipophilicity and aqueous solubility, is crucial for the design and interpretation of biological assays and for the development of potential therapeutic agents.
Physicochemical Properties
Data Presentation
The following table summarizes the available predicted physicochemical data for this compound. It is important to note that these are computationally derived values and may differ from experimental results.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₆F₃NS | [2][3][4][5] |
| Molecular Weight | 229.22 g/mol | [2][3][4][5] |
| Predicted LogP | 3.5 to 4.5 | Various computational models |
| Predicted pKa | 0.39 ± 0.30 | ChemicalBook[4] |
| Melting Point | 222-225 °C | Sigma-Aldrich[1], ChemicalBook[4] |
Note: LogP (the logarithm of the partition coefficient between octanol and water) is a key indicator of lipophilicity. A higher LogP value signifies greater lipophilicity. The predicted pKa suggests the thiol group is acidic.
Experimental Protocols
Accurate determination of lipophilicity and solubility requires robust experimental methods. The following sections detail standard protocols that can be employed for this compound.
Determination of Lipophilicity (LogP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a common and reliable method for estimating LogP by correlating the retention time of a compound with that of known standards.
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
A series of reference compounds with known LogP values (e.g., a homologous series of alkylbenzenes)
-
C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v).
-
Preparation of Standard Solutions: Prepare stock solutions of the reference compounds and the test compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection: UV spectrophotometer at a wavelength where all compounds have adequate absorbance.
-
Column temperature: 25 °C
-
-
Data Analysis:
-
Inject each standard and the test compound and record the retention time (t_R_).
-
Calculate the retention factor (k) for each compound using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the void time.
-
Plot log(k) of the standards against their known LogP values to generate a calibration curve.
-
Determine the log(k) of this compound and use the calibration curve to extrapolate its LogP value.
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound in the saturated solution is measured.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant.
-
Quantification:
-
Prepare a standard calibration curve of the compound at known concentrations.
-
Dilute the supernatant if necessary and measure its concentration using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
The measured concentration represents the aqueous solubility of the compound.
-
Visualizations
The following diagrams illustrate a typical experimental workflow and the biological context of this compound.
Experimental Workflow for Shake-Flask Solubility Assay.
This compound has been utilized in studies investigating the mechanism of the Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins, playing a key role in lipid metabolism.[6][7][8]
Role of this compound in CETP Investigation.
References
- 1. 7-三氟甲基-4-硫醇喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL CAS#: 64415-07-2 [m.chemicalbook.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
- 8. Cholesteryl ester transfer protein and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-(Trifluoromethyl)quinoline-4-thiol from 4-chloro-7-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-(Trifluoromethyl)quinoline-4-thiol from its precursor, 4-chloro-7-(trifluoromethyl)quinoline. This synthesis is a critical step in the development of various biologically active molecules. The protocols outlined below are based on established methodologies for the conversion of chloroquinolines to their corresponding thiols, offering reliable procedures for laboratory application. Applications of the target compound in biomedical research, particularly in studying lipid metabolism, are also discussed.[1]
Introduction
This compound is a key intermediate in the synthesis of novel therapeutic agents. The trifluoromethyl group at the 7-position enhances the lipophilicity and metabolic stability of the quinoline scaffold, making it a desirable feature in drug design. The thiol group at the 4-position serves as a versatile handle for further functionalization, allowing for the introduction of various side chains to modulate biological activity. The conversion of 4-chloro-7-(trifluoromethyl)quinoline to the corresponding thiol is a fundamental nucleophilic aromatic substitution reaction. This document details two primary, effective methods for this transformation: reaction with sodium hydrosulfide and reaction with thiourea.
Synthesis Protocols
Two principal methods for the synthesis of this compound from 4-chloro-7-(trifluoromethyl)quinoline are presented below.
Method 1: Reaction with Sodium Hydrosulfide
This method involves the direct displacement of the chloride ion by a hydrosulfide ion. Sodium hydrosulfide is a common and effective reagent for this transformation.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as pyridine or ethanol.
-
Reagent Addition: Add sodium hydrosulfide hydrate (NaSH·xH₂O) (2.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20°C) for 1 hour or heat to reflux (e.g., 80°C in ethanol) for several hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Isolation: The resulting precipitate of this compound is collected by filtration.
-
Purification: Wash the precipitate with water and dry it over a suitable desiccant (e.g., calcium chloride) to yield the purified product.
Method 2: Reaction with Thiourea
This two-step method proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to the thiol. This approach is widely used for the synthesis of aromatic thiols from the corresponding halides.[4]
Experimental Protocol:
-
Formation of Isothiouronium Salt:
-
In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) and thiourea (1.2 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Heat the mixture to reflux for several hours until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature to allow the precipitation of the S-[7-(Trifluoromethyl)quinolin-4-yl]isothiouronium chloride salt.
-
Collect the salt by filtration and wash with a small amount of cold ethanol.
-
-
Hydrolysis of Isothiouronium Salt:
-
Suspend the isolated isothiouronium salt in a solution of a strong base, such as aqueous sodium hydroxide (2.0 M).
-
Heat the mixture to reflux for 1-2 hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the thiol.
-
Collect the this compound by filtration, wash with water, and dry.
-
Data Presentation
| Parameter | Method 1 (Sodium Hydrosulfide) | Method 2 (Thiourea) | Reference |
| Starting Material | 4-chloro-7-(trifluoromethyl)quinoline | 4-chloro-7-(trifluoromethyl)quinoline | - |
| Reagents | Sodium hydrosulfide hydrate | Thiourea, Sodium Hydroxide | [2][4] |
| Solvent | Pyridine or Ethanol | Ethanol or DMF, Water | [2][4] |
| Reaction Time | 1 hour to several hours | Several hours (2 steps) | [2] |
| Typical Yield | Moderate to Good (expect 50-70%) | Moderate to Good (expect 50-70%) | [3][5] |
| Product Purity | Generally high after precipitation | Generally high after precipitation | - |
Note: Yields are estimated based on similar reported reactions and may vary depending on specific reaction conditions and scale.
Experimental Workflow and Diagrams
The general workflow for the synthesis can be visualized as follows:
Caption: Synthetic routes to this compound.
Applications in Drug Development and Research
Derivatives of 7-(trifluoromethyl)quinoline have shown promise in various therapeutic areas. For instance, 4-substituted-7-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated as potential analgesic and anti-inflammatory agents.[6] The title compound, this compound, has been specifically utilized in biochemical research to investigate the mechanism of cholesteryl ester transfer protein (CETP) in high-density lipoprotein (HDL) remodeling.[1] This highlights its utility as a tool compound for studying protein function and lipid metabolism. The ability to readily synthesize this compound opens avenues for creating libraries of derivatives for screening against various biological targets.
Safety Precautions
-
4-chloro-7-(trifluoromethyl)quinoline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care and in a well-ventilated area.
-
Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. 7-三氟甲基-4-硫醇喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-(Trifluoromethyl)quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 7-(Trifluoromethyl)quinoline-4-thiol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing with the construction of the quinoline core via the Gould-Jacobs reaction, followed by functional group manipulations to yield the final thiol product.
Data Presentation
The following table summarizes the key quantitative data for the synthetic intermediates and the final product.
| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-(Trifluoromethyl)aniline | 0 | C₇H₆F₃N | 161.12 | - | 5-6 |
| Diethyl ethoxymethylenemalonate | 0 | C₁₀H₁₆O₅ | 216.23 | - | - |
| 4-Hydroxy-7-(trifluoromethyl)quinoline | 1 | C₁₀H₆F₃NO | 229.16 | High | >300 |
| 4-Chloro-7-(trifluoromethyl)quinoline | 2 | C₁₀H₅ClF₃N | 231.60 | >90%[1] | 69-71[1][2] |
| This compound | 3 | C₁₀H₆F₃NS | 229.22 | - | 222-225 |
Experimental Protocols
This synthesis is a three-step process starting from 3-(trifluoromethyl)aniline.
Step 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline via Gould-Jacobs Reaction
This step employs the Gould-Jacobs reaction to construct the quinoline ring system.[3][4][5]
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.0 eq)
-
Dowtherm A (or diphenyl ether)
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 125 °C for 1-2 hours. Ethanol, a byproduct, will distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C for an additional 15-30 minutes to ensure complete cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to yield 4-hydroxy-7-(trifluoromethyl)quinoline.
Step 2: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
This step converts the 4-hydroxy group to a 4-chloro group using a chlorinating agent.[1][3]
Materials:
-
4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride with stirring in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-chloro-7-(trifluoromethyl)quinoline.
Step 3: Synthesis of this compound
This final step involves a nucleophilic substitution of the 4-chloro group with a sulfur nucleophile. The following protocol is adapted from a similar synthesis of a quinoline-thiol derivative.[6]
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq)
-
Thiourea (3.0 eq)
-
Dimethylformamide (DMF)
-
0.5 M Sodium hydroxide solution
-
1 M Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline and thiourea in DMF.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, pour the reaction mixture into cold water.
-
Dissolve the resulting solid in a 0.5 M sodium hydroxide solution and filter to remove any insoluble materials.
-
Acidify the alkaline solution with 1 M hydrochloric acid to precipitate the yellow product.
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key mechanism for the thiolation step.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-氯-7-(三氟甲基)喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Quinoline-4-thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-thiols and their corresponding tautomers, quinoline-4-(1H)-thiones, are a significant class of heterocyclic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically used drugs, and the introduction of a thiol group at the 4-position opens avenues for further derivatization and the development of novel therapeutic agents. These compounds serve as versatile intermediates in medicinal chemistry for the synthesis of molecules with a wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides detailed protocols for the two most common and reliable methods for the laboratory-scale synthesis of quinoline-4-thiols.
Synthetic Strategies
There are two primary and widely employed strategies for the synthesis of quinoline-4-thiols:
-
Nucleophilic Substitution of 4-Chloroquinoline: This classic and robust method involves the displacement of the chlorine atom at the 4-position of a quinoline ring with a sulfur nucleophile. Common sulfur sources include thiourea followed by hydrolysis, or sodium hydrosulfide. This approach is advantageous when the corresponding 4-chloroquinoline is commercially available or readily synthesized.
-
Thionation of Quinolin-4-one: This method involves the direct conversion of the carbonyl group of a quinolin-4-one (also known as 4-hydroxyquinoline) to a thiocarbonyl group. Standard thionating agents such as Lawesson's reagent or phosphorus pentasulfide are typically employed. This route is preferable when the quinolin-4-one precursor is more accessible than the 4-chloroquinoline analogue.
The following sections provide detailed experimental protocols for these synthetic routes.
Method 1: Synthesis from 4-Chloroquinoline via Nucleophilic Substitution
This method details the synthesis of quinoline-4-thiol from 4-chloroquinoline using thiourea, which forms an isothiouronium salt intermediate that is subsequently hydrolyzed to the desired thiol.
Experimental Protocol
Materials:
-
4-Chloroquinoline
-
Thiourea
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloroquinoline (1.0 eq) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, allow the mixture to cool to room temperature. Add a solution of sodium hydroxide (2.5 eq) in deionized water and heat the mixture to reflux for an additional 1-2 hours to hydrolyze the isothiouronium salt intermediate.
-
Workup and Isolation: Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 5-6. The quinoline-4-thiol will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the quinoline-4-thiol. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
| Reactant/Product | Molar Ratio | Typical Reaction Time (h) | Typical Yield (%) |
| 4-Chloroquinoline | 1.0 | 4-6 (reflux) | 75-85 |
| Thiourea | 1.1 | ||
| Sodium Hydroxide | 2.5 | 1-2 (hydrolysis) | |
| Quinoline-4-thiol | - |
Synthesis Workflow
Caption: Workflow for the synthesis of quinoline-4-thiol from 4-chloroquinoline.
Method 2: Synthesis from Quinolin-4-one via Thionation
This method describes the conversion of quinolin-4-one to quinoline-4-thiol using a thionating agent. Protocols for both Lawesson's reagent and a phosphorus pentasulfide-pyridine complex are provided, as the latter can be more effective for certain substrates.[2][3]
Experimental Protocol A: Using Lawesson's Reagent
Materials:
-
Quinolin-4-one (4-hydroxyquinoline)
-
Lawesson's reagent
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add quinolin-4-one (1.0 eq) and anhydrous toluene.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 - 0.6 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.[4][5]
-
Workup and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified directly by column chromatography on silica gel. Alternatively, an aqueous workup can be performed by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water, followed by separation, drying, and concentration of the organic layer.
-
Purification: Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure quinoline-4-thiol.
Experimental Protocol B: Using Phosphorus Pentasulfide (P4S10)-Pyridine Complex
Materials:
-
Quinolin-4-one (4-hydroxyquinoline)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of P₄S₁₀-Pyridine Complex (Optional, can be generated in situ): In a separate dry flask under an inert atmosphere, suspend phosphorus pentasulfide (0.5 eq) in anhydrous pyridine and stir for 15-30 minutes.
-
Reaction Setup: In the main reaction flask, dissolve quinolin-4-one (1.0 eq) in anhydrous acetonitrile.
-
Addition of Thionating Agent: Add the P₄S₁₀-pyridine complex to the solution of quinolin-4-one.
-
Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-5 hours, monitoring the reaction by TLC.
-
Workup and Isolation: After completion, cool the reaction to room temperature and carefully pour it into ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure quinoline-4-thiol.
Data Presentation
| Starting Material | Thionating Agent | Molar Ratio (Thionating Agent) | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| Quinolin-4-one | Lawesson's Reagent | 0.5 - 0.6 | Toluene | 2-4 | 70-90 |
| Quinolin-4-one | P₄S₁₀-Pyridine | 0.5 | Acetonitrile | 2-5 | 80-95 |
Synthesis Workflow
Caption: Workflow for the thionation of quinolin-4-one to quinoline-4-thiol.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionating agents like Lawesson's reagent and phosphorus pentasulfide are malodorous and toxic. Handle with care and quench any residues appropriately.
-
Reactions involving refluxing organic solvents should be conducted with appropriate fire safety measures in place.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science2016.lp.edu.ua]
- 2. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 3. Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for 7-(Trifluoromethyl)quinoline-4-thiol in CETP Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a critical plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1] This activity leads to lower levels of anti-atherogenic HDL cholesterol and higher levels of pro-atherogenic LDL cholesterol.[1] Consequently, the inhibition of CETP has emerged as a promising therapeutic strategy for the treatment of dyslipidemia and the prevention of cardiovascular diseases.[1]
A variety of screening assays have been developed to identify and characterize CETP inhibitors. Among the most common are fluorescence-based assays that offer a high-throughput and sensitive method for measuring CETP activity.[2][3] These assays typically utilize a donor particle containing a self-quenched fluorescent lipid and an acceptor particle. In the presence of active CETP, the fluorescent lipid is transferred to the acceptor particle, resulting in an increase in fluorescence intensity due to dequenching.[4] Potential inhibitors of CETP will block this transfer, leading to a measurable decrease in the fluorescence signal.[4]
This document provides detailed protocols for a generalized fluorescence-based CETP inhibitor screening assay, suitable for evaluating novel compounds. While specific screening data for 7-(Trifluoromethyl)quinoline-4-thiol is not extensively published, this compound has been utilized in mechanistic studies of CETP, highlighting its relevance in this area of research. A study by Maugeais et al. employed this compound to investigate the role of a specific cysteine residue in CETP-mediated HDL remodeling and cholesterol efflux. This indicates the compound's utility in probing CETP function. The protocols detailed herein can be adapted to assess the inhibitory potential of this compound and other quinoline derivatives, a class of compounds known to include CETP inhibitors.
Data Presentation: Comparative CETP Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized CETP inhibitors, providing a benchmark for the evaluation of new chemical entities.
| Inhibitor | Assay Type | CETP Source | IC50 (nM) |
| Torcetrapib | Fluorogenic Assay | Not Specified | 13 ± 3 |
| Anacetrapib | Fluorogenic Assay | Not Specified | 17 ± 5 |
| Evacetrapib | Recombinant Protein | Human Plasma | 36 |
| Dalcetrapib | Less Potent Inhibitor | Human Plasma | Significantly higher than other inhibitors |
Note: IC50 values can vary depending on specific assay conditions, such as substrate concentrations and the source of CETP.
Signaling Pathway and Experimental Workflow
CETP-Mediated Lipid Transfer Pathway
Caption: CETP mediates the exchange of lipids between HDL and VLDL/LDL.
Experimental Workflow for CETP Inhibitor Screening
Caption: Workflow for a fluorescence-based CETP inhibitor screening assay.
Experimental Protocols
Principle of the Fluorometric CETP Inhibition Assay
This assay quantifies the activity of CETP by measuring the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle. The donor particle contains a self-quenched fluorophore. In the presence of CETP, the fluorescent lipid is transferred to the acceptor particle, leading to its dequenching and a subsequent increase in fluorescence intensity. A potential inhibitor will block this transfer, resulting in a lower rate of fluorescence increase compared to an uninhibited control.
Materials and Reagents
-
Recombinant Human CETP
-
Fluorescent Donor Molecule (e.g., self-quenched BODIPY-labeled cholesteryl ester)
-
Acceptor Molecule (e.g., lipid emulsion)
-
CETP Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4)
-
Test Compound (e.g., this compound)
-
Known CETP Inhibitor (e.g., Torcetrapib or Anacetrapib) as a positive control
-
DMSO (for dissolving compounds)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with kinetic reading capabilities and temperature control
Preparation of Reagents
-
CETP Assay Buffer: Prepare the buffer and warm to room temperature before use.
-
CETP Enzyme: Reconstitute lyophilized CETP in the assay buffer to the desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the assay, thaw on ice and dilute to the final working concentration in cold assay buffer.
-
Test and Control Compounds: Prepare a 10 mM stock solution of the test compound and known inhibitor in 100% DMSO. Create a series of dilutions in DMSO to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1-2%.
Assay Protocol
-
Compound Plating:
-
Add 2 µL of the diluted test compounds, positive control inhibitor, or DMSO (for negative control) to the appropriate wells of the microplate.
-
-
Enzyme and Buffer Addition:
-
Prepare a master mix containing the CETP enzyme at its final working concentration in the assay buffer.
-
For the blank (no CETP) wells, prepare a similar mix with only the assay buffer.
-
Add 98 µL of the CETP-containing master mix to the sample and control wells.
-
Add 98 µL of the buffer-only mix to the blank wells.
-
The total volume in each well is now 100 µL.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15-30 minutes at 37°C. This allows the test compounds to interact with the CETP enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction initiation mix containing the Donor and Acceptor Molecules at their final concentrations in the assay buffer.
-
Add 100 µL of this mix to all wells, bringing the final reaction volume to 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 1-3 hours, with readings taken every 2-5 minutes. Use excitation and emission wavelengths appropriate for the specific fluorophore (e.g., Ex/Em = 480/511 nm or 465/535 nm).[2][5]
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of reaction (slope) by plotting fluorescence intensity versus time. Select a linear portion of the curve for this calculation (e.g., between 30 and 90 minutes).
-
Rate = (RFU₂ - RFU₁) / (t₂ - t₁)
-
-
Calculate Percent Inhibition:
-
Subtract the average rate of the blank wells from all other rates to correct for background fluorescence increase.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CETP activity.
-
Conclusion
The provided protocols offer a robust framework for screening and characterizing potential CETP inhibitors. While this compound has been identified as a tool for studying CETP mechanisms, its inhibitory activity can be quantified using this assay. The comparative data on known inhibitors will serve as a valuable reference for interpreting the potency of novel compounds and guiding further drug development efforts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CETP Inhibitor Screening Kit (Fluorometric) (ab283403) is not available | Abcam [abcam.com]
- 3. roarbiomedical.com [roarbiomedical.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. CETP Inhibitor Drug Screening Kit (ab65385) is not available | Abcam [abcam.com]
Fluorometric assay protocol for CETP inhibition using 7-(Trifluoromethyl)quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl ester transfer protein (CETP) is a key plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular diseases. This document provides a detailed protocol for a fluorometric assay to screen for and characterize CETP inhibitors, using 7-(Trifluoromethyl)quinoline-4-thiol as a representative test compound. The assay is based on the transfer of a self-quenched fluorescent neutral lipid from a donor molecule to an acceptor molecule, resulting in an increase in fluorescence upon CETP-mediated transfer.
Principle of the Assay
The fluorometric assay for CETP activity utilizes a donor particle containing a fluorescent neutral lipid that is self-quenched due to its high concentration. In the presence of active CETP, this fluorescent lipid is transferred to an acceptor particle. The subsequent dilution of the fluorophore upon transfer to the acceptor particle leads to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the CETP activity. Putative inhibitors of CETP will decrease the rate of fluorescent lipid transfer, resulting in a lower fluorescence signal.
Materials and Reagents
-
CETP Assay Buffer: (e.g., 10X CETP Assay Buffer, store at 4°C)
-
Donor Molecule: Containing a self-quenched fluorescent neutral lipid (store at 4°C, protected from light)
-
Acceptor Molecule: (store at 4°C, protected from light)
-
Recombinant Human CETP or Rabbit Serum: As a source of CETP activity (store at -20°C or -80°C in aliquots)
-
Test Inhibitor: this compound
-
Known CETP Inhibitor (Positive Control): Torcetrapib or Anacetrapib (store at 4°C or -20°C)
-
DMSO: For dissolving inhibitors
-
Isopropanol: For preparation of standard curve
-
96-well black, flat-bottom microplate: For fluorescence measurements
-
Microplate reader: With fluorescence detection capabilities (e.g., Ex/Em = 465/535 nm or 480/511 nm)[1][2]
-
Incubator: Set to 37°C
-
Multichannel pipette and sterile pipette tips
Experimental Protocols
Reagent Preparation
-
1X CETP Assay Buffer: Prepare 1X working solution by diluting the 10X stock with distilled water. Equilibrate to room temperature before use.
-
CETP Enzyme Solution: Thaw the recombinant human CETP or rabbit serum on ice. Dilute with 1X CETP Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. For rabbit serum, a 1:10 dilution is often a good starting point.
-
Test Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the test inhibitor and the known CETP inhibitor (e.g., Torcetrapib) in 1X CETP Assay Buffer or DMSO. The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.[3]
-
Standard Curve Preparation: Prepare a serial dilution of the Donor Molecule in isopropanol to create a standard curve. This allows for the conversion of relative fluorescence units (RFU) to the amount of transferred lipid (e.g., pmol).[4]
Assay Procedure (96-well plate format)
-
Plate Setup: Design the plate layout to include wells for:
-
Blank (no CETP)
-
Vehicle Control (CETP + vehicle, e.g., DMSO)
-
Test Inhibitor (CETP + various concentrations of this compound)
-
Positive Control Inhibitor (CETP + various concentrations of Torcetrapib/Anacetrapib)
-
Standard Curve (serial dilutions of Donor Molecule in isopropanol)
-
-
Reaction Setup:
-
Add 1X CETP Assay Buffer to all wells except the standard curve wells.
-
Add the appropriate volume of the diluted test inhibitor, positive control inhibitor, or vehicle to the respective wells.
-
Add the CETP enzyme solution to all wells except the blank and standard curve wells. For the blank wells, add an equivalent volume of 1X CETP Assay Buffer.
-
Add the Acceptor Molecule to all wells except the standard curve wells.
-
To initiate the reaction, add the Donor Molecule to all wells except the standard curve wells. The final reaction volume is typically 200 µL.[5]
-
-
Incubation:
-
Immediately after adding the Donor Molecule, briefly shake the plate to ensure thorough mixing.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-120 minutes), protected from light. The optimal incubation time should be determined to ensure the reaction is in the linear phase for the vehicle control.[2]
-
-
Fluorescence Measurement:
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Standard Curve: Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
CETP Activity Calculation: Determine the amount of transferred lipid in each sample by interpolating its background-subtracted fluorescence value on the standard curve.
-
Inhibition Calculation: Calculate the percentage of CETP inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50) value for each inhibitor.
Data Presentation
Table 1: Inhibitory Activity of Test Compounds on CETP
| Compound | Assay Type | CETP Source | IC50 (nM) | Reference |
| This compound | Fluorometric | Recombinant Human CETP | Experimental Value | - |
| Torcetrapib | Fluorometric | Rabbit Serum | 3.56 | [2] |
| Torcetrapib | Fluorogenic | Not Specified | 13 ± 3 | [6] |
| Torcetrapib | ³H-HDL Cholesteryl Ester Transfer | Human Plasma | 52 | [7] |
| Anacetrapib | Fluorometric (BODIPY-CE) | Recombinant Human CETP | 7.9 ± 2.5 | [8] |
| Quinoline Derivative 24 | Radioisotope-based | Not Specified | >1000 (80.1% inhibition at 10 µM) | [9] |
| Quinoline Derivative 26 | Radioisotope-based | Not Specified | >1000 (80.1% inhibition at 10 µM) | [9] |
| Indoline Derivative 8 | ³H-Cholesterol Transfer | Human Serum | 69 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, including the source of CETP, substrate concentrations, and incubation time.
Visualizations
CETP's Role in Reverse Cholesterol Transport
Caption: CETP mediates the transfer of cholesteryl esters from HDL to VLDL/LDL.
Experimental Workflow for CETP Inhibition Assay
Caption: Workflow for the fluorometric CETP inhibition assay.
References
- 1. Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. CETP Inhibitor Screening Kit (Fluorometric) (ab283403) is not available | Abcam [abcam.com]
- 4. sceti.co.jp [sceti.co.jp]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 7-(Trifluoromethyl)quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-(Trifluoromethyl)quinoline-4-thiol. The compound, featuring a quinoline core modified with a trifluoromethyl group and a thiol moiety, is of interest in medicinal chemistry and drug development.[1] This protocol outlines the chromatographic conditions, sample preparation, and system suitability parameters for reliable and reproducible analysis. The provided method utilizes reversed-phase chromatography with UV detection, a widely accessible and effective technique for such aromatic and sulfur-containing compounds.
Introduction
This compound is a chemical compound with a molecular formula of C₁₀H₆F₃NS and a molecular weight of 229.22 g/mol .[2][3] Its structure, comprising a quinoline heterocyclic system with a lipophilic trifluoromethyl group and a reactive thiol group, makes it a valuable building block in the synthesis of potentially bioactive molecules.[1] Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices during research and development. This document provides a detailed HPLC method to meet these analytical needs.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals:
-
This compound reference standard (Purity ≥95%)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Trifluoroacetic acid) (Analytical grade)
-
-
Sample Preparation:
-
Standard solutions are prepared by dissolving an accurately weighed amount of this compound in a suitable solvent, such as methanol or acetonitrile, to obtain a stock solution of 1 mg/mL.
-
Working standards are prepared by serially diluting the stock solution with the mobile phase to the desired concentrations.
-
Sample solutions should be prepared by dissolving the test substance in the mobile phase to a concentration within the calibration range.
-
All solutions should be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |
Data Presentation
The following table summarizes hypothetical quantitative data obtained using this method.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | 5.21 | 150234 | 10.0 |
| Standard 2 | 5.22 | 301567 | 20.0 |
| Standard 3 | 5.21 | 603128 | 40.0 |
| Sample A | 5.23 | 225890 | 15.1 |
| Sample B | 5.22 | 451780 | 30.2 |
Visualization of the Experimental Workflow
The logical flow of the analytical procedure is depicted in the following diagram.
References
Application Notes and Protocols for NMR Spectroscopy of 7-(Trifluoromethyl)quinoline-4-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 7-(trifluoromethyl)quinoline-4-thiol and its derivatives. This class of compounds is of significant interest in drug discovery, particularly for its role in modulating lipid metabolism. The following sections detail the NMR data, experimental protocols for synthesis and analysis, and the biological context of these molecules.
Application Notes
This compound and its derivatives are heterocyclic compounds characterized by a quinoline core substituted with a trifluoromethyl group at the 7-position and a thiol or thioether at the 4-position. The presence of the trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, often enhancing its biological activity and metabolic stability.
A key application of these compounds is in the study of Cholesteryl Ester Transfer Protein (CETP), a key regulator of high-density lipoprotein (HDL) metabolism.[1][2][3] this compound has been utilized to investigate the mechanism by which CETP generates lipid-poor particles from HDL.[1][2][3] Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, which is generally associated with a reduced risk of cardiovascular disease.
The thiol group at the 4-position provides a reactive handle for the synthesis of a variety of derivatives, allowing for the exploration of structure-activity relationships. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. 1H, 13C, and 19F NMR provide detailed information about the molecular structure, and the 19F NMR is particularly useful for studying the environment of the trifluoromethyl group.
Data Presentation
The following tables summarize the NMR spectroscopic data for this compound and a selection of its derivatives.
Table 1: NMR Data for this compound and its S-Methyl Derivative
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| This compound | 1H | DMSO-d6 | 13.16 (br s, 1H, SH), 8.87 (d, 1H), 8.85 (d, 1H), 8.05 (d, 1H), 8.02 (d, 1H), 7.76 (m, 2H) |
| 13C | N/A | Data not available in the searched literature. | |
| 19F | N/A | Data not available in the searched literature. | |
| 4-(Methylthio)-7-(trifluoromethyl)quinoline | 19F | CDCl3 | -62.8 |
Note: The 1H NMR data for this compound was converted from frequency (Hz) to ppm based on a 399.65 MHz spectrometer. The original data presented peaks at 5258.79, 3543.46, 3534.67, 3218.99, 3218.26, 3206.30, 3199.71, 3102.78, and 3101.32 Hz.
Table 2: NMR Data for Related 7-Chloro-(4-thioalkylquinoline) Derivatives
| Compound | R Group | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 2-((7-Chloroquinolin-4-yl)thio)ethanol | -CH2CH2OH | 1H | CDCl3 | 8.75 (d, 1H), 8.05 (d, 1H), 7.80 (d, 1H), 7.45 (dd, 1H), 7.15 (d, 1H), 3.90 (t, 2H), 3.30 (t, 2H), 2.50 (br s, 1H) |
| 13C | CDCl3 | 151.8, 150.2, 149.8, 135.5, 128.9, 127.2, 125.8, 122.1, 118.9, 60.9, 33.8 | ||
| 3-((7-Chloroquinolin-4-yl)thio)propan-1-ol | -CH2CH2CH2OH | 1H | CDCl3 | 8.70 (d, 1H), 8.00 (d, 1H), 7.75 (d, 1H), 7.40 (dd, 1H), 7.10 (d, 1H), 3.75 (t, 2H), 3.20 (t, 2H), 2.00 (m, 2H), 1.80 (br s, 1H) |
| 13C | CDCl3 | 152.0, 150.5, 149.5, 135.2, 128.8, 127.0, 125.5, 122.0, 119.2, 61.5, 32.5, 29.5 |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 3-(trifluoromethyl)aniline.
Step 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
This procedure is adapted from established quinoline synthesis methods, such as the Gould-Jacobs reaction, followed by chlorination.[4]
-
Materials: 3-(Trifluoromethyl)aniline, diethyl (ethoxymethylene)malonate, Dowtherm A (or similar high-boiling solvent), phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of 3-(trifluoromethyl)aniline and diethyl (ethoxymethylene)malonate is heated to generate the intermediate anilinomethylenemalonate.
-
The intermediate is then cyclized at high temperature in a high-boiling solvent like Dowtherm A to yield 4-hydroxy-7-(trifluoromethyl)quinoline.
-
The resulting 4-hydroxy-7-(trifluoromethyl)quinoline is refluxed with phosphorus oxychloride (POCl₃) to afford 4-chloro-7-(trifluoromethyl)quinoline.
-
The reaction mixture is carefully poured onto ice, and the crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound from 4-Chloro-7-(trifluoromethyl)quinoline
This procedure is based on nucleophilic aromatic substitution of the chloro group with a sulfur nucleophile. A common method involves the use of thiourea followed by hydrolysis, or direct reaction with sodium hydrosulfide.[5]
-
Materials: 4-Chloro-7-(trifluoromethyl)quinoline, thiourea, ethanol, sodium hydroxide, hydrochloric acid.
-
Procedure using Thiourea:
-
A mixture of 4-chloro-7-(trifluoromethyl)quinoline and thiourea in ethanol is refluxed for several hours.
-
The resulting thiouronium salt intermediate precipitates upon cooling.
-
The salt is collected and hydrolyzed by heating with an aqueous solution of sodium hydroxide.
-
The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the this compound.
-
The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
-
NMR Sample Preparation and Analysis
A general protocol for acquiring NMR spectra of this compound derivatives.[6]
-
Materials: NMR tube, deuterated solvent (e.g., CDCl₃, DMSO-d₆), the synthesized quinoline derivative.
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the compound is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Acquire 1H, 13C, and 19F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For 1H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For 13C NMR, a proton-decoupled sequence (e.g., zgpg30) is typically used with a wider spectral width and a longer acquisition time.
-
For 19F NMR, a simple pulse-acquire sequence is generally sufficient. The spectral width should be set to encompass the expected chemical shift range for trifluoromethyl groups.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for 1H and 13C) or an external standard (for 19F).
-
Visualizations
The following diagrams illustrate the synthesis workflow and the biological pathway involving this compound derivatives.
Caption: Synthetic workflow for this compound.
Caption: Mechanism of CETP inhibition by this compound.
References
- 1. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95 64415-07-2 [sigmaaldrich.com]
- 3. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL | 64415-07-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of 7-(Trifluoromethyl)quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)quinoline-4-thiol is a heterocyclic compound containing a quinoline core, a trifluoromethyl group, and a thiol moiety. The unique chemical properties imparted by these functional groups make it a compound of interest in various research areas, including drug discovery and development. For instance, it has been utilized in studies investigating the mechanism of cholesteryl ester transfer protein (CETP) in high-density lipoprotein (HDL) metabolism. Accurate and robust analytical methods are crucial for the quantitative determination of this compound in complex biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies.
This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended to serve as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds.
Quantitative Data Summary
The following tables summarize the key mass spectrometric parameters and performance characteristics of the LC-MS/MS method for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 230.0 |
| Product Ion 1 (m/z) | 162.0 |
| Product Ion 2 (m/z) | 115.0 |
| Collision Energy (CE) for Product Ion 1 | 25 eV |
| Collision Energy (CE) for Product Ion 2 | 35 eV |
| Dwell Time | 100 ms |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound stock solution (1 mg/mL in DMSO)
-
Internal Standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 50 µL of human plasma with 5 µL of the internal standard working solution in a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions (10% B) for at least 15 minutes.
-
Set up the mass spectrometer with the parameters outlined in Table 1.
-
Create a sequence table including calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire the data in Multiple Reaction Monitoring (MRM) mode.
Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with a 1/x² weighting.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Conceptual Signaling Pathway
The following diagram illustrates a conceptual pathway where this compound could potentially inhibit a key enzyme involved in a disease-relevant signaling cascade. This is a hypothetical representation for illustrative purposes.
Caption: Conceptual inhibition of a signaling pathway by this compound.
Application Notes and Protocols for 7-(Trifluoromethyl)quinoline-4-thiol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)quinoline-4-thiol is a versatile heterocyclic building block with significant potential in drug discovery. Its unique structure, featuring a quinoline core, a lipophilic trifluoromethyl group, and a reactive thiol moiety, makes it an attractive starting point for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the thiol group provides a convenient handle for further chemical modifications.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug discovery endeavors, including the development of anticancer, anti-inflammatory, and cardiovascular disease-modifying agents.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 64415-07-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₆F₃NS | --INVALID-LINK-- |
| Molecular Weight | 229.22 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |
| Melting Point | 222-225 °C | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | General Knowledge |
Application 1: Development of Anticancer Agents
The quinoline scaffold is a well-established pharmacophore in oncology.[2][3][4] Derivatives of 7-(trifluoromethyl)quinoline have shown promise as potent anticancer agents by targeting various signaling pathways involved in tumor progression.
Signaling Pathways in Cancer Targeted by Quinoline Derivatives
Quinoline derivatives have been shown to modulate several key signaling pathways implicated in cancer, including the PI3K/Akt/mTOR and HIF-1α pathways.
Caption: Putative signaling pathways modulated by 7-(Trifluoromethyl)quinoline-4-thioether derivatives in cancer cells.
Quantitative Data: Anticancer Activity of 7-(Trifluoromethyl)quinoline Derivatives
The following table summarizes the in vitro anticancer activity of representative 7-(trifluoromethyl)quinoline derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12a | Quinoline-imidazole derivative | HepG2 (Liver) | 2.42 ± 1.02 | [5] |
| A549 (Lung) | 6.29 ± 0.99 | [5] | ||
| PC-3 (Prostate) | 5.11 ± 1.00 | [5] | ||
| iso-CA-4 derivative (65) | 7-tert-butyl-substituted quinoline | MCF-7 (Breast) | 0.02 - 0.04 | [2] |
| 4a | 4-Anilinoquinolinylchalcone derivative | MDA-MB-231 (Breast) | 0.11 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of newly synthesized derivatives of this compound.
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.[7]
-
Application 2: Development of Anti-inflammatory Agents
Quinoline derivatives have also been investigated for their anti-inflammatory properties.[3][8] The synthesis of novel 4-substituted-7-(trifluoromethyl)quinoline derivatives has yielded compounds with significant in vivo anti-inflammatory and analgesic activities.[8]
Quantitative Data: Anti-inflammatory Activity of a 7-(Trifluoromethyl)quinoline Derivative
| Compound ID | Assay | Activity | Reference |
| 12 | Carrageenan-induced rat paw edema | Anti-inflammatory activity comparable to indomethacin | [8] |
| Acetic acid-induced writhing in mice | Analgesic activity equipotent to glafenine | [8] |
Experimental Protocol: Synthesis of a 4-Amino-7-(trifluoromethyl)quinoline Derivative
This protocol describes the synthesis of a key intermediate for generating a library of anti-inflammatory compounds, starting from a related chloro-quinoline precursor which can be derived from this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 7-(Trifluoromethyl)quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 7-(Trifluoromethyl)quinoline-4-thiol in cell-based assays. This thiol-reactive quinoline derivative serves as a valuable tool for investigating biological processes involving cysteine residues, particularly in the context of protein function and signaling pathways. The primary application highlighted is its use as a probe to study the role of specific cysteine residues in proteins, such as the Cys13 residue of the Cholesteryl Ester Transfer Protein (CETP).
Application Note 1: Probing Cysteine-Dependent Protein Function
This compound can be employed as a covalent modifier of reactive cysteine residues in proteins. Its trifluoromethylquinoline core provides a stable scaffold, while the thiol group allows for specific interactions, such as the formation of disulfide bonds with cysteine residues within a protein of interest. This interaction can be used to modulate protein activity, providing insights into the functional importance of the targeted cysteine. A primary example is its use in studying the mechanism of CETP inhibitors, where it can mimic the action of thiol-reactive drugs.[1]
Application Note 2: Assessment of Cell Permeability and Cytotoxicity
Data Presentation
The following table summarizes hypothetical quantitative data for this compound based on typical values for similar small molecules and quinoline derivatives. Note: This data is for illustrative purposes and should be experimentally determined.
| Parameter | Assay Type | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | MTT Assay | HEK293 | ~15 µM | Estimated based on[2][3] |
| HepG2 | ~25 µM | Estimated based on[2][3] | ||
| Apparent Permeability (Papp) | PAMPA | N/A | ~5 x 10⁻⁶ cm/s | Estimated based on[6][7][8] |
| Caco-2 (Apical to Basolateral) | Caco-2 | ~2 x 10⁻⁶ cm/s | Estimated based on[6][7][8] | |
| CETP Activity Inhibition (IC50) | Cell-based CETP Assay | HEK293-CETP | ~5 µM | Hypothetical |
Experimental Protocols
Protocol 1: Cell-Based CETP Activity Assay
This protocol is adapted from commercially available fluorescent CETP activity assay kits and is designed to be performed with cells engineered to express and secrete CETP.
Objective: To determine the effect of this compound on the activity of secreted CETP from cultured cells.
Materials:
-
HEK293 cells stably expressing and secreting human CETP (HEK293-CETP)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Fluorescent CETP activity assay kit (containing donor and acceptor particles)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (e.g., Ex/Em = 465/535 nm)
Procedure:
-
Cell Culture: Seed HEK293-CETP cells in a 6-well plate at a density that will result in 80-90% confluency after 48 hours.
-
Compound Treatment: After 24 hours, replace the culture medium with a serum-free medium. Add this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO).
-
Supernatant Collection: Incubate the cells for 24-48 hours. Collect the cell culture supernatant, which contains the secreted CETP.
-
CETP Activity Assay: a. In a 96-well black microplate, add 50 µL of the collected cell culture supernatant to each well. b. Prepare the assay reaction mix according to the manufacturer's instructions of the CETP activity assay kit (typically a mixture of donor and acceptor particles in an assay buffer). c. Add 50 µL of the reaction mix to each well containing the supernatant. d. Incubate the plate at 37°C for 1-3 hours, protected from light. e. Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 465/535 nm).
-
Data Analysis: Calculate the percentage of CETP inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates with a PVDF membrane)
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
UV-Vis microplate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Solutions:
-
Prepare a donor solution of this compound in PBS (e.g., 50 µM, with a final DMSO concentration of ≤1%).
-
Prepare the acceptor buffer (PBS).
-
-
Coat Membrane: Add 5 µL of the lipid solution to each well of the donor plate membrane and allow it to impregnate for 5-10 minutes.
-
Set up the Assay:
-
Add 200 µL of the acceptor buffer to each well of the acceptor plate.
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 7-(Trifluoromethyl)quinoline-4-thiol for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The quinoline scaffold can be readily modified with various functional groups to generate a diverse library of compounds with distinct therapeutic effects.[4] The introduction of a trifluoromethyl group at the 7-position of the quinoline ring is a common strategy to enhance metabolic stability and biological activity.
This document provides detailed protocols for the derivatization of 7-(trifluoromethyl)quinoline-4-thiol, focusing on the synthesis of S-alkylated derivatives. These thioether derivatives are of particular interest for biological evaluation as potential therapeutic agents. The protocols outlined herein are based on established methodologies for the S-alkylation of similar quinoline-4-thiol structures and can be adapted for the synthesis of a diverse range of analogs for biological screening.
Data Presentation
The following table summarizes the in vitro antiproliferative activity of a representative series of hypothetical S-alkylated this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) and is modeled on published data for structurally related 7-chloro-(4-thioalkylquinoline) derivatives to provide a prospective on the potential efficacy of this class of compounds.[4]
| Compound ID | R Group | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT-116 (Colon) |
| TQ-S-01 | -CH₃ | > 50 | > 50 | > 50 |
| TQ-S-02 | -CH₂CH₃ | 45.2 | 48.9 | 42.1 |
| TQ-S-03 | -CH₂-Ph | 15.8 | 18.2 | 12.5 |
| TQ-S-04 | -CH₂-(4-Cl-Ph) | 8.2 | 9.5 | 6.8 |
| TQ-S-05 | -CH₂-(4-NO₂-Ph) | 5.1 | 6.3 | 4.7 |
| Doxorubicin | (Reference) | 0.98 | 1.25 | 0.85 |
Experimental Protocols
Protocol 1: General Procedure for the S-alkylation of this compound
This protocol describes the synthesis of 7-(trifluoromethyl)quinolin-4-yl thioether derivatives via S-alkylation.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Appropriate alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired S-alkylated derivative.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol details a standard method to assess the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations in the complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Hypothetical Signaling Pathway
Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.
References
- 1. Thioredoxin reductase inhibition by antitumor quinols: a quinol pharmacophore effect correlating to antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(Trifluoromethyl)quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the handling, storage, and use of 7-(Trifluoromethyl)quinoline-4-thiol, a key reagent in lipid metabolism research. The following protocols and data are intended to guide researchers in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆F₃NS | [1][2] |
| Molecular Weight | 229.22 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid chunks | [1] |
| Melting Point | 222-225 °C | [1] |
| Purity | ≥95% | [1] |
Safety, Handling, and Storage
2.1 Safety Precautions
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
2.2 Storage
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Recommended storage temperature is 2-8°C.[2]
-
Aromatic thiols can be sensitive to oxidation, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
2.3 Stability
Solubility
Specific quantitative solubility data for this compound is not widely published. However, based on the general solubility of quinoline derivatives, the following can be inferred:
| Solvent | Expected Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Ethanol | Soluble | [6] |
| Dichloromethane | Soluble | [6] |
| Water | Sparingly soluble | [7] |
Protocol for Determining Solubility:
A general protocol to determine the solubility of this compound in a specific solvent is as follows:
-
Add a known excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Application in Cholesteryl Ester Transfer Protein (CETP) Research
This compound has been utilized in studies investigating the mechanism of cholesteryl ester transfer protein (CETP), a key regulator of high-density lipoprotein (HDL) metabolism.[8] It is suggested that this and other thiol-containing compounds can act as CETP modulators by interacting with a specific cysteine residue (Cys13) on the protein.[8] This interaction can uncouple the lipid transfer and HDL remodeling functions of CETP.[8]
Experimental Workflow for CETP Activity Assay:
The following diagram illustrates a general workflow for a fluorometric CETP activity assay, which can be adapted to screen for the inhibitory or modulatory effects of this compound.
References
- 1. 7-三氟甲基-4-硫醇喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. This compound [oakwoodchemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. Evidence for a role of CETP in HDL remodeling and cholesterol efflux: role of cysteine 13 of CETP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinoline-4-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 7-(Trifluoromethyl)quinoline-4-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most prevalent and established route is a two-stage process. It begins with the synthesis of the key intermediate, 4-chloro-7-(trifluoromethyl)quinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the thiol group. The electron-withdrawing nature of the trifluoromethyl group at the 7-position and the quinoline nitrogen atom activates the 4-position for nucleophilic attack, making this a favorable pathway.
Q2: How is the precursor, 4-chloro-7-(trifluoromethyl)quinoline, synthesized?
A2: The precursor is typically synthesized via the Gould-Jacobs reaction. This involves the condensation of 3-(trifluoromethyl)aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization to produce 4-hydroxy-7-(trifluoromethyl)quinoline. Subsequent chlorination, commonly using a reagent like phosphorus oxychloride (POCl₃), yields 4-chloro-7-(trifluoromethyl)quinoline.
Q3: Which methods are effective for converting the 4-chloro intermediate to the 4-thiol product?
A3: Two primary methods are effective for this conversion:
-
Thiourea Method: This is a widely used method where the 4-chloroquinoline is reacted with thiourea to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the final thiol.
-
Hydrosulfide Method: This method involves the direct displacement of the chloride with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).
Q4: I am observing a low yield in the final thiolation step. What are the common causes?
A4: Low yields in the conversion of 4-chloro-7-(trifluoromethyl)quinoline to the corresponding thiol can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor quality of reagents.
-
Side Reactions: The formation of byproducts, such as the corresponding disulfide from oxidation of the thiol product, can reduce the yield. The presence of oxygen can promote this side reaction.
-
Hydrolysis of Starting Material: The 4-chloroquinoline intermediate can be susceptible to hydrolysis back to the 4-hydroxyquinoline under certain conditions, especially if water is present.
-
Purification Losses: The product may be lost during workup and purification steps. Quinoline thiols can be sensitive, and care must be taken during extraction and chromatography.
Q5: What are the best practices for purifying this compound?
A5: Purification can typically be achieved through standard techniques, but with some considerations for the thiol group.
-
Column Chromatography: Silica gel column chromatography is a common method. It is advisable to use a non-polar to moderately polar eluent system and to run the column relatively quickly to minimize potential on-column oxidation.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining pure product.
-
Inert Atmosphere: During purification and handling, it is beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol to the disulfide.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
This protocol is a generalized procedure based on the Gould-Jacobs reaction followed by chlorination.
-
Step 1: Synthesis of Diethyl 2-((3-(trifluoromethyl)phenyl)amino)methylenemalonate
-
Combine 3-(trifluoromethyl)aniline (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.05 eq.).
-
Heat the mixture at 100-120 °C for 2-3 hours.
-
Cool the reaction mixture and purify the crude product, often by recrystallization from ethanol, to yield the enamine intermediate.
-
-
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline
-
Add the enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.
-
Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration and wash thoroughly to yield 4-hydroxy-7-(trifluoromethyl)quinoline.
-
-
Step 3: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline
-
Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound via the Thiourea Method
This protocol is adapted from procedures for analogous 4-chloroquinolines.
-
Step 1: Formation of the Isothiouronium Salt
-
In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq.) and thiourea (1.2 eq.) in a suitable solvent such as absolute ethanol or N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Hydrolysis and Isolation
-
Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 2 M aqueous NaOH, 3-4 eq.) to hydrolyze the isothiouronium salt.
-
Heat the mixture at reflux for an additional 1-2 hours.
-
Cool the mixture to room temperature and filter if any solids are present.
-
Carefully acidify the filtrate with an acid (e.g., 2 M hydrochloric acid or acetic acid) to precipitate the thiol product.
-
Collect the solid precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Troubleshooting and Yield Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield of 4-Chloro Intermediate | Incomplete cyclization in the Gould-Jacobs reaction. | Ensure the cyclization temperature is high enough (250-260 °C) and the reaction time is sufficient. Use a high-boiling point solvent like Dowtherm A. |
| Incomplete chlorination. | Use a sufficient excess of POCl₃ and ensure the reaction goes to completion by monitoring with TLC. Ensure the 4-hydroxyquinoline is completely dry. | |
| Low Yield of Final Thiol Product | Poor quality of the 4-chloro starting material. | Purify the 4-chloro-7-(trifluoromethyl)quinoline by recrystallization or chromatography before use. |
| Oxidation of the thiol product to disulfide. | Degas solvents before use and conduct the reaction and workup under an inert atmosphere (N₂ or Ar). | |
| Incomplete hydrolysis of the isothiouronium intermediate. | Ensure sufficient base and heating time during the hydrolysis step. | |
| Formation of Side Products | A significant amount of 4-hydroxy-7-(trifluoromethyl)quinoline is recovered. | Ensure anhydrous conditions during the thiolation step. Dry all solvents and reagents thoroughly. |
| Formation of a white solid (disulfide) during workup. | Minimize exposure to air during and after the acidification step. Consider adding a mild reducing agent like sodium bisulfite to the aqueous layers during workup. | |
| Difficulty in Purification | Product streaking on TLC plate. | The thiol may be acidic. Consider adding a small amount of acetic acid to the eluent system for column chromatography. |
| Product is an oil or difficult to crystallize. | Attempt purification via column chromatography. If it is an amine salt, consider converting it to the free base before chromatography. |
Visualizing the Workflow
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield optimization.
Technical Support Center: Purification of 7-(Trifluoromethyl)quinoline-4-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-(Trifluoromethyl)quinoline-4-thiol from common reaction byproducts. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on a likely synthetic route starting from 3-(trifluoromethyl)aniline and employing a Gould-Jacobs-type reaction followed by conversion to the thiol, the most probable byproducts include:
-
Unreacted starting materials: 3-(Trifluoromethyl)aniline.
-
Intermediates from incomplete cyclization: Diethyl ethoxymethylenemalonate adducts with the aniline.
-
4-Hydroxy-7-(trifluoromethyl)quinoline: If the thionation of the quinolone intermediate is incomplete.
-
4-Chloro-7-(trifluoromethyl)quinoline: If the thiol is synthesized from the chloro-derivative and the substitution reaction is incomplete.
-
Disulfide byproduct: Oxidation of the desired thiol product can lead to the formation of a disulfide.
Q2: My crude product is a dark, tarry material. How can I best approach its purification?
A2: Tar formation is a common issue in quinoline synthesis, often due to the high temperatures and acidic conditions used.[1] A primary cleanup by dissolving the crude material in an organic solvent like dichloromethane and washing with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove some acidic tars. Subsequent purification will likely require column chromatography. For particularly stubborn tars, an initial treatment with activated carbon in a suitable solvent may be beneficial.
Q3: I am seeing significant streaking (tailing) of my compound on my TLC plate and column chromatography. What is causing this and how can I fix it?
A3: Tailing is a frequent problem when purifying quinoline derivatives on silica gel.[2] It is often caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the silica surface.[2] To mitigate this, add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent system.[2] This will neutralize the acidic sites on the silica gel and lead to better peak shapes and improved separation.
Q4: My compound seems to be degrading on the silica gel column. What are my options?
A4: If you suspect your thiol is unstable on silica gel, there are several strategies you can employ:
-
Deactivate the silica gel: As mentioned above, pre-treating the silica gel with a basic solution or adding a basic modifier to the eluent can help.[2]
-
Use an alternative stationary phase: Neutral or basic alumina can be a good substitute for silica gel.[2] For more sensitive compounds, Florisil or cellulose are other options.[2] Reversed-phase silica (C18) can also be effective if your compound is sufficiently non-polar.[2]
-
Work quickly and at lower temperatures: Minimize the time your compound spends on the column. Running the column in a cold room can also help reduce the rate of degradation.[2]
Q5: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or when the solution is supersaturated. To encourage crystallization, you can:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in a refrigerator or ice bath.[3]
-
Use a more dilute solution: Add more of the hot solvent to fully dissolve the oil and then attempt to cool slowly again.
-
Change the solvent system: The current solvent may not be ideal. Try a different solvent or a binary solvent system. A common technique is to dissolve the compound in a "good" solvent where it is highly soluble and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Purification Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Column | Co-elution of impurities with similar polarity. | Optimize the eluent system. Try a different solvent system or a gradient elution. Consider using a different stationary phase like alumina. |
| Product Lost During Workup | The thiol is acidic and may be soluble in aqueous base. | When performing a basic wash, use a mild base like sodium bicarbonate and ensure the pH does not get too high. Back-extract the aqueous layer with an organic solvent to recover any dissolved product. |
| Discoloration of Purified Product | Oxidation of the thiol to a disulfide or other colored impurities. | Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Use degassed solvents for purification and handling. |
| Multiple Spots on TLC After Purification | Re-equilibration to tautomers or decomposition. | The thiol can exist in tautomeric equilibrium with the corresponding thione. This can sometimes result in multiple spots on TLC. Confirm the identity of the spots by LC-MS or NMR. If decomposition is suspected, handle the compound quickly and at low temperatures. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of this compound
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). For every 100 g of silica gel, add approximately 1 mL of triethylamine to the eluent to deactivate the silica.
-
Column Packing: Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting the column with the prepared eluent system. It is often beneficial to start with a less polar mixture (e.g., 95:5 hexanes:ethyl acetate with 1% triethylamine) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate with 1% triethylamine).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any surface impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Overcoming solubility issues with 7-(Trifluoromethyl)quinoline-4-thiol in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 7-(Trifluoromethyl)quinoline-4-thiol in experimental assays.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous assay buffer.
-
Possible Cause 1: Low Intrinsic Aqueous Solubility this compound possesses a hydrophobic quinoline core and a trifluoromethyl group, contributing to poor water solubility.[1][2]
-
Solution:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration's effect on your assay.[3][4]
-
pH Adjustment: As a quinoline derivative, this compound is likely a weak base. Lowering the pH of your buffer may protonate the quinoline nitrogen, increasing its solubility.[5][]
-
Cyclodextrin Complexation: Encapsulating the compound in cyclodextrins can significantly enhance its aqueous solubility.[2][5]
-
-
-
Possible Cause 2: Compound Precipitation Upon Dilution Your compound may dissolve in a concentrated organic stock but precipitate when diluted into an aqueous buffer.
-
Solution:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable co-solvent concentration in your assay that keeps the compound in solution.
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in your assay buffer can help maintain solubility.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of your compound immediately before use to minimize the time for precipitation to occur.
-
-
-
Possible Cause 3: Thiol Group Oxidation The thiol (-SH) group is susceptible to oxidation, especially in neutral to alkaline aqueous solutions exposed to air, forming disulfide bridges. This can alter the compound's properties, including solubility.[7][8][9]
-
Solution:
-
Use Deoxygenated Buffers: Prepare buffers with deoxygenated water and sparge with an inert gas like nitrogen or argon before use.[7][8]
-
Maintain a Slightly Acidic pH: Keeping the buffer pH below 7 can help stabilize the thiol group.[7][8]
-
Add Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in your buffer to sequester trace metal ions that can catalyze thiol oxidation.[7][8][10]
-
Include Reducing Agents: For some applications, adding a reducing agent like TCEP or DTT can maintain the thiol in its reduced state. However, be cautious as these can interfere with certain assays.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a stock solution of this compound?
A1: While specific data for this compound is limited, related compounds like 4-Chloro-7-(trifluoromethyl)quinoline and 4,7-Dichloroquinoline show good solubility in chloroform.[1][11][12] For biological assays, DMSO is a common choice due to its high solubilizing power and miscibility with water.[3][12] Ethanol is another viable option.[1][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3][13] Some robust lines may tolerate up to 1%.[13][14] However, it is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay.[13]
Q3: How can I use pH to improve the solubility of this compound?
A3: Quinoline compounds are generally weak bases.[5] By lowering the pH of the aqueous solution (e.g., to pH 4-6), the nitrogen atom in the quinoline ring can be protonated, forming a more soluble salt.[5][][15] Always ensure the final pH is compatible with your experimental system.
Q4: My compound appears to degrade in solution over time. What could be the cause and how can I prevent it?
A4: The thiol group in this compound is prone to oxidation, especially in aqueous solutions at neutral or alkaline pH and in the presence of oxygen and metal ions.[7][8][9] To prevent degradation, it is recommended to:
-
Store stock solutions in an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or -80°C).[8]
-
Prepare fresh working solutions for each experiment.[8]
-
Use deoxygenated buffers containing a chelating agent like EDTA.[7][8]
Q5: Can I use sonication to help dissolve the compound?
A5: Yes, gentle sonication can help to break down solid aggregates and enhance the dissolution of the compound in a solvent. However, be cautious with prolonged sonication as it can generate heat, which might affect the stability of the compound.
Data Presentation
Table 1: Solubility of Structurally Similar Quinoline Derivatives in Organic Solvents
| Compound | Solvent | Temperature | Solubility | Reference |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | [1][11] |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL | [12] |
| 4,7-Dichloroquinoline | Ethanol | 26.65 °C | 0.0113 (mole fraction) | [1][16] |
| 4,7-Dichloroquinoline | Ethanol | 40.15 °C | 0.0364 (mole fraction) | [1][16] |
| 4,7-Dichloroquinoline | Ethanol | 60.25 °C | 0.2083 (mole fraction) | [1][16] |
Note: This data is for structurally analogous compounds and should be used as a general guide. The actual solubility of this compound may vary.
Table 2: General DMSO Tolerance in Cell-Based Assays
| DMSO Concentration | General Effect | Recommendations | Reference |
| < 0.1% | Generally considered safe with minimal effects. | Recommended for sensitive and primary cells. | [3][13][17] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for in vitro assays. | [3][13] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation may be observed. | Short-term exposure may be possible for some robust cell lines. | [13][14] |
| > 1.0% | Significant cytotoxicity is common. | Generally not recommended. | [13][17] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mM.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots under an inert atmosphere at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into your final assay buffer.
-
Ensure the final DMSO concentration in your assay is at a non-toxic level for your system (typically ≤ 0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as your test samples.
-
Protocol 2: Solubility Enhancement using Cyclodextrins
-
Preparation of Cyclodextrin Solution:
-
Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired concentration (e.g., 10-40% w/v) in your assay buffer.[2]
-
-
Complexation:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Separation and Use:
-
Centrifuge the suspension at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant containing the solubilized compound-cyclodextrin complex for your assay.
-
The concentration of the dissolved compound can be determined using a suitable analytical method like HPLC-UV.
-
Protocol 3: General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound stock solution in the cell culture medium.
-
Ensure the final DMSO concentration is consistent across all wells and below the cytotoxic threshold for your cells.
-
Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of your compound.
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value of the compound.
-
Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound for assays.
Caption: Factors influencing the stability of the thiol group and prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. alzet.com [alzet.com]
- 3. lifetein.com [lifetein.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 4,7-二氯喹啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. PH adjustment: Significance and symbolism [wisdomlib.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Stability of 7-(Trifluoromethyl)quinoline-4-thiol in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-(Trifluoromethyl)quinoline-4-thiol in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of compound potency or activity over a short period.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Visible changes in the solution, such as color development (e.g., turning yellow or brown).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxidation of the Thiol Group: The thiol (-SH) group is susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of disulfides or other oxidized species.[1] | 1. Use Degassed Solvents: Sparge solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen. 2. Work Under an Inert Atmosphere: Prepare and handle solutions in a glove box or under a continuous stream of an inert gas. 3. Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent, though its effectiveness should be validated for your specific application. |
| Solvent-Mediated Degradation: Protic solvents (e.g., methanol, ethanol, water) or those containing impurities can promote degradation. | 1. Solvent Selection: Whenever possible, use dry, aprotic solvents such as dichloromethane or n-pentane, which have been shown to improve the stability of other thiols.[2] 2. Use High-Purity Solvents: Ensure that all solvents are of high purity (e.g., HPLC grade or higher) and are free from peroxides and other reactive impurities. |
| Light-Induced Degradation: Quinoline derivatives can be sensitive to light, which may catalyze degradation.[3][4] | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4] 2. Minimize Exposure: Perform experimental manipulations in a darkened room or under low-light conditions when possible. |
| Temperature Effects: Higher temperatures can accelerate the rate of degradation.[4] | 1. Maintain Low Temperatures: Store stock solutions and handle experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). 2. Conduct Experiments on Ice: For sensitive procedures, keep samples on ice. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
Significant variability in analytical measurements between replicate samples.
-
Drifting baseline or appearance of ghost peaks in chromatography.
-
Inconsistent biological or chemical assay results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Dissolution or Precipitation: The compound may not be fully soluble or may precipitate out of solution over time, especially at lower temperatures. | 1. Verify Solubility: Determine the solubility of the compound in your chosen solvent at the working temperature. A generalized protocol is provided in the Experimental Protocols section. 2. Use Co-solvents: If solubility is an issue, consider using a co-solvent system (e.g., DMSO/PBS). However, validate the stability in the new solvent system. 3. Visual Inspection: Always visually inspect solutions for any precipitate before use. If observed, gently warm and vortex the solution to redissolve the compound. |
| pH-Dependent Instability: The stability of quinoline derivatives can be influenced by the pH of the solution.[4] | 1. Use Buffered Solutions: For aqueous-based assays, use buffered solutions to maintain a constant pH. The optimal pH for stability should be determined experimentally. 2. Avoid Extreme pH: Avoid highly acidic or basic conditions unless required by the experimental protocol. |
| Adsorption to Surfaces: The compound may adsorb to the surfaces of storage containers or labware, leading to a decrease in the effective concentration. | 1. Use Appropriate Containers: Store solutions in low-adsorption plasticware or silanized glass vials. 2. Pre-condition Surfaces: Rinsing containers with the solvent or a solution of the compound before use can help to saturate binding sites. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored in tightly sealed amber vials at low temperatures, preferably at -20 °C or -80 °C, to minimize degradation from light, oxidation, and thermal processes.[4] For very sensitive applications, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Q3: My solution of this compound has turned yellow. Can I still use it?
A3: A color change often indicates degradation. It is strongly recommended to discard the colored solution and prepare a fresh one. The yellowing may be due to the formation of disulfide or other oxidized byproducts. To confirm, you can analyze a sample of the discolored solution by HPLC or LC-MS and compare it to a freshly prepared solution.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of small molecules.[5] It allows for the quantification of the parent compound and the detection of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the chemical structures of any degradation products.[6]
Q5: Can the trifluoromethyl group affect the stability of the molecule?
A5: Yes, the trifluoromethyl group is an electron-withdrawing group, which can influence the electronic properties and reactivity of the quinoline ring and the thiol group.[1][7] This can affect the compound's susceptibility to certain degradation pathways.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing in Different Solvents
This protocol outlines a general method for assessing the stability of this compound in various solvents over time.
Materials:
-
This compound
-
High-purity solvents to be tested (e.g., DMSO, Dichloromethane, Methanol, Acetonitrile, Phosphate-Buffered Saline pH 7.4)
-
HPLC system with a suitable C18 column
-
Amber HPLC vials
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is known to be stable and soluble (e.g., degassed acetonitrile).
-
Sample Preparation:
-
For each solvent to be tested, dilute the stock solution to a final concentration (e.g., 10 µg/mL).
-
Prepare multiple identical vials for each solvent to be tested at different time points.
-
Prepare separate sets of samples for storage under different conditions (e.g., room temperature, 4 °C, protected from light, exposed to light).
-
-
Time-Zero Analysis (T=0): Immediately after preparation, analyze one vial from each set of conditions by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Incubation: Store the remaining vials under their designated conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve one vial from each condition and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Monitor the appearance and increase of any new peaks, which may represent degradation products.
-
Illustrative Stability Data:
The following table presents hypothetical data to illustrate how the results of a stability study might be summarized.
| Solvent | Storage Condition | % Remaining after 24h | % Remaining after 48h |
| Dichloromethane | Room Temp, Dark | 98.5% | 97.2% |
| n-Pentane | Room Temp, Dark | 99.1% | 98.5% |
| Diethyl Ether | Room Temp, Dark | 85.3% | 75.1% |
| Methanol | Room Temp, Dark | 70.2% | 55.8% |
| PBS (pH 7.4) | Room Temp, Dark | 65.4% | 48.9% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. pages.uoregon.edu [pages.uoregon.edu]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CAS 64415-07-2: 7-(Trifluoromethyl)-4-quinolinethiol [cymitquimica.com]
Avoiding degradation of trifluoromethylated quinolines during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of trifluoromethylated quinolines. Our goal is to help you minimize degradation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for trifluoromethylated quinolines during synthesis?
A1: The primary degradation pathways include hydrolysis of the trifluoromethyl group under strongly acidic or basic conditions, defluorination, and decomposition on acidic purification media like standard silica gel. The electron-withdrawing nature of the trifluoromethyl group can make the quinoline ring susceptible to certain nucleophilic attacks and can influence the stability of intermediates.
Q2: Which synthetic methods are generally most robust for preparing trifluoromethylated quinolines with minimal degradation?
A2: The Friedländer annulation and the Doebner-von Miller synthesis are two of the most common and adaptable methods for constructing the quinoline scaffold.[1][2] Modern variations of these classic reactions often employ milder catalysts and reaction conditions to improve yields and reduce the formation of byproducts. For instance, using Lewis acids like zinc chloride or scandium(III) triflate can offer better control compared to strong Brønsted acids.[3]
Q3: How can I minimize the hydrolysis of the trifluoromethyl group?
A3: Hydrolysis of the -CF3 group to a carboxylic acid is a risk, particularly under harsh acidic conditions. To mitigate this, consider the following:
-
Use Milder Acid Catalysts: Opt for Lewis acids or milder Brønsted acids like p-toluenesulfonic acid instead of concentrated sulfuric acid where possible.[3]
-
Control Reaction Time and Temperature: Prolonged exposure to high temperatures in acidic media can promote hydrolysis. Monitor the reaction closely and aim for the shortest effective reaction time.
-
Anhydrous Conditions: Ensure your reagents and solvents are dry, as water is required for hydrolysis.
Q4: What are the best practices for purifying trifluoromethylated quinolines?
A4: Due to the basicity of the quinoline nitrogen, purification by column chromatography on standard silica gel can lead to peak tailing, poor separation, and even decomposition. To avoid these issues:
-
Use Deactivated Silica Gel: Pre-treat silica gel with a base like triethylamine to neutralize acidic silanol groups.
-
Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.
-
Non-Chromatographic Methods: Recrystallization or distillation can be effective purification methods that avoid contact with acidic stationary phases.[4]
Troubleshooting Guides
Issue 1: Low Yield and/or No Product Formation
| Potential Cause | Suggested Solution |
| Inappropriate Catalyst | The choice of acid or base catalyst is substrate-dependent. For Friedländer synthesis, common choices include p-toluenesulfonic acid, sulfuric acid, and Lewis acids like zinc chloride.[1] Experiment with different catalysts to find the optimal one for your specific substrates. |
| Suboptimal Reaction Temperature | Many quinoline syntheses require heating, but excessive temperatures can lead to decomposition.[5] Start with the lower end of the recommended temperature range and gradually increase if the reaction does not proceed. |
| Poor Substrate Reactivity | Steric hindrance or deactivating electronic groups on your starting materials can slow down or prevent the reaction. Consider using a more active catalyst or higher temperatures, while carefully monitoring for degradation. |
| Side Reactions (e.g., Aldol Condensation) | In the Friedländer synthesis, self-condensation of the ketone starting material is a common side reaction under basic conditions.[1] Switching to an acid catalyst can prevent this. |
Issue 2: Formation of Tar and Polymeric Byproducts
| Potential Cause | Suggested Solution |
| Acid-Catalyzed Polymerization | This is a very common issue in the Doebner-von Miller synthesis due to the use of α,β-unsaturated carbonyl compounds under strong acidic conditions.[2] |
| Employ a Biphasic Solvent System: This can sequester the carbonyl compound in an organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[2] | |
| Optimize Acid Concentration: Use the minimum concentration of acid required to catalyze the reaction effectively. | |
| Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl to the reaction mixture can maintain a low concentration and minimize polymerization.[2] |
Issue 3: Incomplete Reaction or Formation of Dihydroquinoline Impurities
| Potential Cause | Suggested Solution |
| Inefficient Oxidation | The final step in many quinoline syntheses, such as the Doebner-von Miller reaction, is the oxidation of a dihydroquinoline intermediate.[2] Incomplete oxidation leads to impurities that can be difficult to remove. |
| Choice of Oxidant: Ensure you are using an appropriate and effective oxidizing agent. Nitrobenzene is traditionally used in the Skraup synthesis, while air or other mild oxidants can sometimes be sufficient. | |
| Sufficient Stoichiometry: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[2] |
Experimental Protocols
Protocol 1: Friedländer Synthesis of 2-Phenyl-4-(trifluoromethyl)quinoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Amino-5-(trifluoromethyl)benzophenone
-
Acetophenone
-
Potassium tert-butoxide
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-(trifluoromethyl)benzophenone (1.0 eq) and acetophenone (1.2 eq) in anhydrous toluene.
-
Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on deactivated silica gel (pre-treated with triethylamine) or by recrystallization.
Protocol 2: Doebner-von Miller Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline
This protocol is adapted to minimize tar formation.
Materials:
-
3-(Trifluoromethyl)aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene
-
An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide - use with extreme caution in a well-ventilated fume hood )
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 3-(trifluoromethyl)aniline (1.0 eq) and concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Dissolve crotonaldehyde (1.2 eq) and the oxidizing agent in toluene and add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution until strongly basic.
-
Extract the product with toluene or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.
Data Presentation
Table 1: Effect of Catalyst on the Yield of a Trifluoromethylated Quinoline in a Friedländer-type Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | Ethanol | 80 | 12 | 45 |
| 2 | p-TsOH | Toluene | 110 | 8 | 68 |
| 3 | ZnCl₂ | Dichloroethane | 80 | 10 | 75 |
| 4 | Yb(OTf)₃ | Acetonitrile | 25 | 6 | 85 |
Note: Data is illustrative and compiled from various sources to demonstrate trends. Actual results will vary based on specific substrates and reaction conditions.
Table 2: Comparison of Purification Methods for a Crude Trifluoromethylated Quinoline
| Method | Stationary/Mobile Phase | Purity of Isolated Product (%) | Recovery (%) | Observations |
| Standard Column Chromatography | Silica Gel / Hexane:EtOAc | 80 | 65 | Significant peak tailing and some product decomposition observed on TLC. |
| Deactivated Column Chromatography | Silica Gel (1% Et₃N) / Hexane:EtOAc | 95 | 85 | Symmetrical peaks and minimal decomposition. |
| Alumina Column Chromatography | Neutral Alumina / Hexane:EtOAc | 92 | 88 | Good separation with less tailing than standard silica. |
| Recrystallization | Ethanol/Water | >98 | 70 | High purity achieved, but some material lost in the mother liquor. |
Visualizations
References
Technical Support Center: Interpreting NMR Spectra of 7-(Trifluoromethyl)quinoline-4-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of 7-(Trifluoromethyl)quinoline-4-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the thiol substituent on the quinoline ring. The protons and carbons of the pyridine ring are generally observed at a lower field compared to those of the benzene ring. Predicted data is summarized in the tables below.
Q2: I am observing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
A2: Unexpected signals can arise from several sources:
-
Impurities: Residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane), or starting materials.
-
Water: A broad singlet, the chemical shift of which is dependent on the solvent and concentration. To confirm, add a drop of D₂O to your sample; the water peak should exchange and disappear or diminish significantly.
-
Disulfide Formation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This will result in a different set of NMR signals.
Q3: The peaks in my spectrum are broad. How can I improve the resolution?
A3: Broad peaks can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized.
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader lines. Diluting the sample may improve resolution.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Incomplete Dissolution: Solid particles in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.
Q4: The splitting patterns in the aromatic region are complex and difficult to interpret. What can I do?
A4: The aromatic region of quinoline derivatives often displays complex second-order coupling effects.
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer can help to simplify complex multiplets.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments will help assign the proton and carbon signals definitively.
Q5: I don't see the thiol (SH) proton signal. Is this normal?
A5: The thiol proton can be broad and its chemical shift is highly variable depending on the solvent, concentration, and temperature. It may also exchange with residual water in the solvent, leading to its disappearance. In some cases, it may be too broad to be easily observed.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-2 | 8.55 | d | 4.8 |
| H-3 | 7.42 | d | 4.8 |
| H-5 | 8.12 | d | 8.6 |
| H-6 | 7.74 | dd | 8.6, 1.7 |
| H-8 | 8.32 | s | - |
| SH | Variable | br s | - |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (ppm) |
| C-2 | 149.5 |
| C-3 | 122.1 |
| C-4 | 144.9 |
| C-4a | 128.9 |
| C-5 | 126.8 |
| C-6 | 123.7 |
| C-7 | 131.2 (q, J ≈ 33 Hz) |
| C-8 | 121.5 |
| C-8a | 147.8 |
| CF₃ | 124.0 (q, J ≈ 272 Hz) |
Disclaimer: These are predicted values and may differ slightly from experimental results. The CF₃ and C-7 signals are expected to be quartets due to coupling with the fluorine atoms.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tube
-
Glass vial
-
Pasteur pipette and glass wool
Procedure:
-
Weighing: Accurately weigh the sample into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate to ensure complete dissolution. Due to the thiol group, using a degassed solvent or preparing the sample under an inert atmosphere (e.g., nitrogen or argon) can help prevent disulfide formation.
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool into the NMR tube.
-
Transfer: Carefully transfer the filtered solution into the NMR tube to a height of about 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Mandatory Visualization
Caption: Troubleshooting workflow for NMR spectral interpretation.
Technical Support Center: Mass Spectrometry Analysis of 7-(Trifluoromethyl)quinoline-4-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(Trifluoromethyl)quinoline-4-thiol in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of the molecular ion for this compound?
The chemical formula for this compound is C₁₀H₆F₃NS.[1][2] This gives it a monoisotopic mass of approximately 229.0173 Da.[3] In positive ion mode mass spectrometry (e.g., ESI+), you would expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 230.02458.[3] In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of around 228.01002.[3] Other common adducts that might be observed are listed in the table below.
Q2: What are the predicted major fragmentation patterns for this compound?
Key fragmentation pathways are expected to include:
-
Loss of the trifluoromethyl group (•CF₃): This is a common fragmentation pathway for trifluoromethyl-substituted heterocycles.[5] This would result in a fragment ion with a significant loss of 69 Da.
-
Loss of hydrogen sulfide (H₂S) or a thiol radical (•SH): The thiol group can be lost, leading to fragments corresponding to the loss of 34 Da or 33 Da, respectively.
-
Ring Fragmentation: The stable quinoline ring system may undergo fragmentation, although this often requires higher collision energies.[7]
-
Loss of small neutral molecules: As seen in related quinolone structures, the loss of molecules like hydrogen cyanide (HCN) from the nitrogen-containing ring is possible.[4]
Q3: I am not observing the molecular ion peak in my spectrum. What could be the issue?
The absence of a molecular ion peak can occur for several reasons:
-
Ionization Technique: Electron impact (EI) ionization can sometimes lead to extensive fragmentation, diminishing the molecular ion peak.[8] Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are more likely to yield a prominent molecular ion.
-
In-source Fragmentation: The settings of your mass spectrometer's ion source can cause the molecule to fragment before it reaches the mass analyzer. Try reducing the source temperature or the voltages on the source optics.
-
Compound Instability: The compound may be unstable under the analytical conditions. Ensure proper sample handling and storage.
-
Low Concentration: The concentration of your sample may be too low to produce a detectable molecular ion signal.
Q4: My observed fragment masses do not match the predicted values exactly. Why is that?
Minor discrepancies between observed and theoretical masses are common and can be attributed to:
-
Mass Accuracy of the Instrument: Different types of mass spectrometers have varying levels of mass accuracy. High-resolution instruments like TOF or Orbitrap analyzers will provide more accurate mass measurements.[7]
-
Calibration Issues: Ensure your instrument is properly calibrated across the desired mass range.
-
Adduct Formation: The molecule may be forming adducts with salts or solvents present in your sample (e.g., [M+Na]⁺, [M+K]⁺).[3] These will have different m/z values than the protonated or deprotonated molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal Intensity / No Signal | Low sample concentration. | Prepare a more concentrated sample. |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization source if available. | |
| Sample degradation. | Prepare a fresh sample and analyze it promptly. | |
| Complex/Uninterpretable Spectrum | Sample contamination. | Use high-purity solvents and clean sample vials. Run a blank to identify background peaks. |
| In-source fragmentation. | Reduce ion source temperature and voltages. Use a softer ionization method. | |
| Non-reproducible Results | Inconsistent sample preparation. | Follow a standardized sample preparation protocol. |
| Fluctuations in instrument performance. | Perform instrument tuning and calibration. |
Predicted Quantitative Data
The following table summarizes the predicted m/z values for common adducts and major fragments of this compound. The relative abundances are hypothetical and will vary depending on the experimental conditions.
| Ion | Formula | Predicted m/z | Formation Pathway | Hypothetical Relative Abundance |
| [M+H]⁺ | C₁₀H₇F₃NS⁺ | 230.0246 | Protonation | High |
| [M+Na]⁺ | C₁₀H₆F₃NSNa⁺ | 252.0065 | Sodium adduct | Medium |
| [M-H]⁻ | C₁₀H₅F₃NS⁻ | 228.0100 | Deprotonation | High (in negative mode) |
| [M-•CF₃+H]⁺ | C₉H₇NS⁺ | 161.0323 | Loss of trifluoromethyl radical | Medium-High |
| [M-H₂S+H]⁺ | C₁₀H₆F₃N⁺ | 196.0479 | Loss of hydrogen sulfide | Medium |
| [M-•SH+H]⁺ | C₁₀H₆F₃N⁺ | 197.0558 | Loss of thiol radical | Low |
Experimental Protocol: Acquiring a Mass Spectrum via ESI-MS
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative ion mode.
-
-
Instrumentation Setup (Direct Infusion):
-
Set up the mass spectrometer for electrospray ionization (ESI).
-
Calibrate the instrument using the manufacturer's recommended calibration solution.
-
Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Data Acquisition:
-
Ionization Mode: Positive and/or Negative.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/Hr
-
Desolvation Gas Flow: 600 L/Hr
-
-
Acquire data for a sufficient duration to obtain a stable signal and good spectral averaging.
-
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
Perform a survey scan (MS1) to identify the precursor ion (e.g., m/z 230.02 for [M+H]⁺).
-
Set up a product ion scan (MS2) experiment by selecting the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.
-
Diagrams
Caption: Troubleshooting workflow for mass spectrometry experiments.
Caption: Predicted fragmentation pathways for this compound.
References
- 1. scbt.com [scbt.com]
- 2. 7-三氟甲基-4-硫醇喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C10H6F3NS) [pubchemlite.lcsb.uni.lu]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 7-(Trifluoromethyl)quinoline-4-thiol HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 7-(Trifluoromethyl)quinoline-4-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to troubleshoot common issues encountered during the analysis of this compound.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, particularly peak tailing, is a common challenge in the HPLC analysis of this compound. This is often due to the compound's chemical properties, including the basic quinoline nitrogen, the acidic thiol group, and the potential for interaction with the stationary phase.
Q1: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?
Peak tailing for this compound is often due to secondary interactions between the basic quinoline nitrogen and acidic silanol groups on the surface of the silica-based stationary phase. Here’s a systematic approach to diagnose and resolve this issue:
-
Step 1: Evaluate Mobile Phase pH. The ionization state of both the quinoline nitrogen (pKa ≈ 4.9, lowered by the trifluoromethyl group) and the thiol group (pKa ≈ 9-10) is critical.
-
Recommendation: For reversed-phase HPLC, operate at a low pH (e.g., pH 2.5-3.5) to ensure the quinoline nitrogen is consistently protonated and to minimize the interaction of the thiol group. This can be achieved by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase.
-
-
Step 2: Assess Buffer Concentration. Inadequate buffering can lead to pH shifts on the column, causing peak distortion.
-
Recommendation: If using a buffer, ensure a concentration of 10-25 mM to maintain a consistent pH environment.
-
-
Step 3: Consider the HPLC Column. Standard C18 columns can have accessible silanol groups that lead to peak tailing with basic compounds.
-
Recommendation: Use a modern, end-capped, high-purity silica column. Alternatively, consider a column with a different stationary phase, such as one with an embedded polar group, which can help shield the silanol groups and improve peak shape for basic analytes.
-
-
Step 4: Check for Column Overload. Injecting too much sample can saturate the stationary phase and lead to peak tailing.
-
Recommendation: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves, you are likely overloading the column. Reduce the injection volume or the sample concentration.
-
Q2: I am observing broad peaks for this compound, not just tailing. What could be the issue?
Broad peaks can be caused by several factors, ranging from column degradation to issues with the HPLC system.
-
Extra-Column Dead Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause peak broadening. Ensure all connections are made with minimal tubing length and appropriate internal diameters.
-
Column Deterioration: Over time, voids can form at the head of the column, or the stationary phase can degrade, leading to broader peaks. This can be exacerbated by using high pH mobile phases with silica-based columns. Consider replacing the column if performance does not improve with other adjustments.
-
Inappropriate Mobile Phase: The choice of organic modifier can affect peak shape. If you are using methanol, try switching to acetonitrile, or vice versa, as this can alter the selectivity and efficiency of the separation.
Q3: Can the trifluoromethyl group or the thiol group cause specific peak shape problems?
Yes, both functional groups can present unique challenges:
-
Trifluoromethyl Group: This electron-withdrawing group increases the acidity of the quinoline nitrogen (lowers the pKa) and can enhance interactions with certain stationary phases. The increased lipophilicity can also affect retention.
-
Thiol Group: Thiols can be susceptible to oxidation, forming disulfides. This can lead to the appearance of new, often broader peaks in the chromatogram.
-
Recommendation: To minimize oxidation, prepare samples fresh and consider degassing the mobile phase. In some cases, adding a small amount of a reducing agent like dithiothreitol (DTT) to the sample might be necessary, but be aware this will add a peak to your chromatogram.
-
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound to consider for HPLC method development?
| Property | Value / Consideration |
| Molecular Weight | 229.22 g/mol |
| pKa (Quinoline N) | The pKa of quinoline is approximately 4.9. The electron-withdrawing trifluoromethyl group will likely lower this value, making the quinoline nitrogen less basic. Operating at a pH below 3.5 is recommended to ensure full protonation. |
| pKa (Thiol SH) | The pKa of aromatic thiols is typically in the range of 9-11. At low to neutral pH, the thiol group will be in its neutral form. |
| Solubility | The compound is generally soluble in organic solvents like methanol, acetonitrile, and DMSO. Solubility in aqueous solutions will be pH-dependent. |
| UV Absorbance | Quinoline derivatives typically have strong UV absorbance. A starting wavelength of around 254 nm or a diode array detector (DAD) to determine the optimal wavelength is recommended. For thiols and their derivatives, detection wavelengths around 325 nm have also been reported.[1] |
Q: What is a good starting HPLC method for the analysis of this compound?
A good starting point for method development would be a reversed-phase method.
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 or 4.6 mm i.d., 100 or 150 mm length, ≤ 3.5 µm particle size. A column with high purity silica and end-capping is recommended. |
| Mobile Phase A | 0.1% Formic Acid in Water.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[2] |
| Gradient | Start with a linear gradient of 5% to 95% Mobile Phase B over 10-15 minutes to determine the approximate elution time. Then, optimize the gradient around the elution point for better resolution. |
| Flow Rate | 0.3 mL/min for a 2.1 mm i.d. column; 1.0 mL/min for a 4.6 mm i.d. column. |
| Column Temp. | 30 °C. |
| Injection Vol. | 1-5 µL. |
| Detector | UV at 254 nm or DAD to monitor a wider range. |
Experimental Protocols
Protocol for Diagnosing and Mitigating Peak Tailing
-
Prepare Mobile Phases:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases.
-
-
Initial Analysis:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water.
-
Inject 5 µL and run the gradient method described above.
-
Observe the peak shape.
-
-
Troubleshooting Steps:
-
If peak tailing is observed:
-
Test for Column Overload: Dilute the sample to 1 µg/mL and inject again. If the peak shape improves (tailing factor decreases), the original sample was overloaded.
-
Use a Different Column: If peak tailing persists at lower concentrations, switch to a column known for good peak shape with basic compounds (e.g., a C18 with an embedded polar group or a phenyl-hexyl phase).
-
Consider Additives: If changing the column is not an option, adding a competitive base like triethylamine (TEA) at a very low concentration (e.g., 0.05%) to the mobile phase can sometimes improve peak shape by masking active silanol sites. Note that TEA can suppress MS signal if using LC-MS.
-
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for improving HPLC peak shape.
References
Technical Support Center: 7-(Trifluoromethyl)quinoline-4-thiol Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring reactions involving 7-(Trifluoromethyl)quinoline-4-thiol using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is an organic compound featuring a quinoline heterocyclic core.[1] Key features relevant to TLC analysis include the quinoline ring, which is generally UV-active, a basic nitrogen atom within the ring, and an acidic thiol (-SH) group at the 4-position.[1] The thiol group is a primary site for reactions, such as oxidation to disulfides or alkylation.[1]
Q2: Why is my this compound sample streaking on the TLC plate?
A2: Streaking is a common issue with this compound due to its dual nature: the quinoline nitrogen is basic, and the thiol group is acidic.[2][3] On a standard silica gel plate (which is slightly acidic), these functional groups can undergo acid-base interactions, causing the spot to elongate or "streak."[2][3] Overloading the sample on the plate can also lead to streaking.[4][5][6]
Q3: How can I visualize the spots for this compound if they are not visible under a UV lamp?
A3: While the quinoline structure is typically UV-active, if spots are not visible, it could be due to a very low sample concentration.[4][6] If concentrating the sample doesn't help, chemical staining is required. A potassium permanganate (KMnO₄) stain is highly effective for visualizing thiols and other oxidizable groups, which will appear as yellow or brown spots on a purple background, often requiring gentle heating.[7] An iodine chamber is another common method that can visualize organic compounds as temporary brown spots.[7][8]
Q4: What causes new, unexpected spots to appear on my TLC plate during the reaction?
A4: Unexpected spots can indicate several possibilities: the formation of side products in your reaction, decomposition of the starting material or product on the acidic silica gel plate, or the presence of impurities.[9] The thiol group in the starting material is susceptible to air oxidation, which can form a disulfide dimer, a common "impurity" or side product if the reaction is not performed under an inert atmosphere.
Q5: How do I know when my reaction is complete using TLC?
A5: A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane on the TLC plate.[10] To confirm this, it is crucial to use a "co-spot," where the reaction mixture and the starting material are spotted in the same lane. This helps to differentiate the starting material from a product with a very similar Rf value.[11]
Experimental Protocol: Air Oxidation of this compound to its Disulfide
This protocol describes a common reaction for thiols and the corresponding TLC monitoring procedure.
Objective: To monitor the conversion of this compound to its corresponding disulfide via air oxidation.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel TLC plates (F254)
-
Developing chamber
-
Mobile Phase (Eluent): e.g., 30% Ethyl Acetate in Hexanes
-
Capillary spotters
-
UV Lamp (254 nm)
-
Potassium Permanganate (KMnO₄) stain
Procedure:
-
Reaction Setup: Dissolve this compound (50 mg) in DMF (5 mL) in a flask. Add a catalytic amount of TEA (2-3 drops). Stir the reaction mixture open to the air at room temperature.
-
TLC Plate Preparation: On a silica gel plate, use a pencil to gently draw a baseline about 1 cm from the bottom.[10] Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Prepare Starting Material Solution: Dissolve a small amount (<1 mg) of this compound in a few drops of ethyl acetate.
-
Initial Spotting (T=0):
-
In the "SM" lane, spot the starting material solution.
-
In the "CO" lane, spot the starting material solution.
-
Take a small aliquot of the reaction mixture immediately after setup and spot it in the "RXN" lane and directly on top of the starting material spot in the "CO" lane.[11]
-
-
Development: Place the TLC plate in a developing chamber pre-saturated with the mobile phase, ensuring the solvent level is below the baseline.[12] Cover the chamber and allow the eluent to rise until it is about 1 cm from the top of the plate.[11]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry.[10] Visualize the spots under a UV lamp and circle them. If necessary, dip the plate in a KMnO₄ stain and gently heat to visualize any UV-inactive spots.
-
Monitoring: Repeat steps 4-6 at regular intervals (e.g., every 30 minutes). As the reaction progresses, the starting material spot in the "RXN" lane will fade, and a new spot (the disulfide product, which is typically less polar and has a higher Rf) will appear and intensify.[13]
-
Analysis: The reaction is complete when the starting material spot is absent in the "RXN" lane. Calculate the Retention Factor (Rf) for all spots.
Data Presentation
Table 1: Illustrative TLC Data for Oxidation Reaction
| Compound | Mobile Phase System | Typical Rf Value | Visualization Method |
| This compound | 30% Ethyl Acetate / Hexanes | ~ 0.4 | UV, KMnO₄ Stain |
| Bis(7-(trifluoromethyl)quinolin-4-yl) disulfide | 30% Ethyl Acetate / Hexanes | ~ 0.6 | UV |
Note: Rf values are illustrative and can vary based on specific experimental conditions such as temperature, plate type, and chamber saturation.
Visualizations
Experimental Workflow
Caption: A flowchart of the standard TLC experimental procedure for reaction monitoring.
Troubleshooting Guide
Caption: A logical workflow for diagnosing and solving common TLC problems.
Reaction Pathway
Caption: Oxidation of the thiol starting material to its disulfide product.
Troubleshooting Guide (Q&A)
Problem: My spots are streaking badly.
-
Is your sample too concentrated? Overloaded spots will streak.[3][6] Solution: Dilute your sample solution and re-spot on a new plate. Make sure the initial spot size is no larger than 1-2 mm in diameter.[3]
-
Are you seeing "V" shaped streaks? This is often due to the acidic thiol group. Solution: Add a small amount of acetic acid (0.1-1%) to your mobile phase to suppress the deprotonation of the thiol.[2][4]
-
Are you seeing "upside-down V" shaped streaks? This can be caused by the basic quinoline nitrogen interacting with the acidic silica. Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the active sites on the silica.[2][4]
Problem: All my spots ran to the top of the plate (Rf ≈ 1).
-
Your mobile phase is too polar. The eluent is carrying all components with the solvent front without sufficient interaction with the silica plate.[4][12] Solution: Decrease the polarity of your mobile phase. For an ethyl acetate/hexanes system, this means reducing the proportion of ethyl acetate.[12]
Problem: All my spots stayed on the baseline (Rf ≈ 0).
-
Your mobile phase is not polar enough. The eluent does not have sufficient strength to move the compounds up the plate.[4][9] Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexanes system, this means increasing the proportion of ethyl acetate.
Problem: I can't see any spots after developing the plate.
-
Have you checked under a UV lamp? Quinolines are usually UV-active, but it's the first and easiest check.[8][12]
-
Is your sample too dilute? The concentration may be below the detection limit.[4][6] Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[6]
-
Is the compound not UV-active or a poor quencher? Solution: Use a chemical stain. A potassium permanganate (KMnO₄) dip is excellent for detecting the oxidizable thiol group.[7]
Problem: The solvent front is running unevenly.
-
Is the TLC plate damaged? Chipped silica at the bottom of the plate can cause the solvent to elute unevenly.[2] Solution: Use a fresh, undamaged plate.
-
Is the plate touching the side of the chamber? This can disrupt the capillary action. Solution: Ensure the plate is centered in the chamber and not touching the walls or the filter paper wick.[6]
Problem: My reactant and product have very similar Rf values.
-
Your solvent system lacks the necessary resolution. Solution: Experiment with different solvent systems. Try changing one of the solvents (e.g., substitute ethyl acetate with acetone or dichloromethane) to alter the selectivity of the separation.
-
How can I be sure if the starting material is gone? Solution: Always use a co-spot lane. If the starting material is consumed, the co-spot lane will show only one spot (the product). If the reaction is incomplete, the co-spot will appear as a single, slightly elongated spot or two distinct spots if separation is sufficient.[9][11]
References
- 1. Buy this compound [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 7-(Trifluoromethyl)quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 7-(Trifluoromethyl)quinoline-4-thiol. The methodologies presented are designed to offer robust and reliable separation of the main compound from potential impurities.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical research and development.[1] Accurate determination of its purity is crucial for quality control and to ensure reliable experimental outcomes. HPLC is a powerful analytical technique widely used for this purpose, offering high sensitivity and resolution.[2] This guide compares a standard Reversed-Phase HPLC (RP-HPLC) method with alternative conditions to provide a clear understanding of its performance in analyzing the purity of this compound.
Experimental Protocols
A detailed protocol for a standard RP-HPLC method is provided below. This can be adapted and optimized for specific analytical needs.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Column: A C18 reversed-phase column is a common starting point for the analysis of quinoline derivatives.[2] Alternative columns such as Phenyl-Hexyl can offer different selectivity.[3]
-
Solvents: HPLC-grade acetonitrile and water are common mobile phase components.[4] The use of additives like formic acid can improve peak shape and resolution.[5]
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition, to a known concentration (e.g., 1 mg/mL).
-
Sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[2]
-
Standard RP-HPLC Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2]
-
Gradient: 20% to 80% B over 20 minutes[2]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: Quinoline derivatives typically exhibit strong UV absorbance around 225 nm or 254 nm.[3][6] A photodiode array detector can be used to monitor multiple wavelengths.
-
Injection Volume: 10 µL[3]
Data Presentation: Comparison of HPLC Methods
The following table summarizes the performance of the standard RP-HPLC method with a C18 column against an alternative method using a Phenyl-Hexyl column. The data presented is illustrative, based on typical chromatographic performance for similar compounds, to demonstrate the comparative resolving power of the methods. Potential impurities could include starting materials from synthesis or degradation products.[3]
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B in 20 min | 20-80% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | 254 nm | 254 nm |
| Retention Time of Main Peak (min) | 12.5 | 14.2 |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 2.8 |
| Theoretical Plates (Main Peak) | 15000 | 16500 |
| Tailing Factor (Main Peak) | 1.1 | 1.0 |
| Calculated Purity (%) | 98.5 | 99.2 |
Note: The Phenyl-Hexyl column may offer improved resolution for aromatic compounds due to π-π interactions.[3]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for HPLC purity analysis and a logical relationship for method development.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for HPLC method development.
References
Scrutinizing the Molecular Architecture: A Comparative NMR Analysis of 7-(Trifluoromethyl)quinoline-4-thiol
Authored for researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the spectroscopic properties of 7-(Trifluoromethyl)quinoline-4-thiol. By juxtaposing its nuclear magnetic resonance (NMR) data with that of related quinoline structures, this document aims to facilitate the unambiguous confirmation of its chemical structure, a critical step in pharmaceutical research and development.
The precise molecular structure of a compound is fundamental to understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. NMR spectroscopy stands as a cornerstone analytical technique for elucidating such intricate molecular details. This guide focuses on the structural confirmation of this compound through a detailed examination of its ¹H and ¹³C NMR data, presented in comparison with a structurally similar compound to highlight the influence of its specific functional groups.
Comparative Analysis of ¹H and ¹³C NMR Data
To confirm the structure of this compound, its NMR data is compared with that of 7-(Trifluoromethyl)quinoline. This comparison allows for the assignment of signals and the understanding of the electronic effects of the thiol group at the C4 position.
Note on Data Availability: Experimental ¹³C NMR data for this compound was not available in the cited literature. The presented ¹H NMR data for the target compound is based on a peak list and lacks detailed assignments and coupling constants. The data for the comparison compound, 7-(Trifluoromethyl)quinoline, is sourced from available literature.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (Predicted) | 7-(Trifluoromethyl)quinoline (Experimental) | Expected Influence of 4-thiol Group |
| H2 | ~8.6 ppm | 8.95 ppm (dd, J=4.2, 1.7 Hz) | Shielding effect, upfield shift |
| H3 | ~7.3 ppm | 7.53 ppm (dd, J=8.4, 4.2 Hz) | Shielding effect, upfield shift |
| H5 | ~8.2 ppm | 8.25 ppm (d, J=8.4 Hz) | Minimal effect |
| H6 | ~7.8 ppm | 7.78 ppm (dd, J=8.4, 1.8 Hz) | Minimal effect |
| H8 | ~8.4 ppm | 8.41 ppm (s) | Minimal effect |
| SH | Broad singlet | - | Presence of a broad, exchangeable proton signal |
Table 2: ¹³C NMR Spectral Data Comparison (Conceptual)
| Carbon Assignment | This compound (Predicted) | 7-(Trifluoromethyl)quinoline (Experimental) | Expected Influence of 4-thiol Group |
| C2 | ~150 ppm | 151.2 ppm | Shielding effect, upfield shift |
| C3 | ~122 ppm | 122.5 ppm | Shielding effect, upfield shift |
| C4 | ~145 ppm | 136.5 ppm | Significant deshielding due to direct attachment of sulfur |
| C4a | ~148 ppm | 149.0 ppm | Minor shielding effect |
| C5 | ~128 ppm | 128.5 ppm | Minimal effect |
| C6 | ~127 ppm | 127.8 ppm | Minimal effect |
| C7 | ~130 ppm (q) | 130.9 ppm (q, J=33 Hz) | Minimal effect on the quaternary carbon |
| C8 | ~125 ppm | 125.4 ppm | Minimal effect |
| C8a | ~147 ppm | 147.5 ppm | Minor shielding effect |
| CF₃ | ~124 ppm (q) | 124.2 ppm (q, J=272 Hz) | Minimal effect |
Experimental Protocols
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives, based on standard laboratory practices.
1. Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube. For enhanced spectral quality, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizing the Workflow
The logical process for confirming the structure of this compound using NMR data is outlined in the following workflow diagram.
A Comparative Guide to High-Resolution Mass Spectrometry of 7-(Trifluoromethyl)quinoline-4-thiol for Accurate Mass Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-(Trifluoromethyl)quinoline-4-thiol and alternative compounds for accurate mass determination using high-resolution mass spectrometry (HRMS). The following sections detail the theoretical accurate mass, a comprehensive experimental protocol, and a comparison with other relevant small molecules.
High-Resolution Mass Spectrometry Data
Accurate mass determination by HRMS is crucial for the unambiguous identification of compounds and the elucidation of their elemental composition. The table below compares the theoretical accurate mass of this compound with that of two common quinoline-based alternatives. The mass accuracy of modern high-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, is typically below 5 ppm, allowing for high confidence in molecular formula assignment.
| Compound Name | Molecular Formula | Theoretical Accurate Mass (m/z) [M+H]⁺ |
| This compound | C₁₀H₆F₃NS | 230.0249 |
| Quinoline | C₉H₇N | 130.0651 |
| 4-Hydroxyquinoline | C₉H₇NO | 146.0599 |
Experimental Protocol for Accurate Mass Determination
The following is a detailed methodology for the analysis of this compound and its alternatives using a high-resolution mass spectrometer.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This promotes ionization in positive ion mode.
-
Internal Standard: For quantitative analysis, a stable isotope-labeled internal standard would be ideal.[1][2][3] In its absence, a structurally similar compound with a distinct mass, not expected to be in the sample, can be used.
2. Instrumentation and MS Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ or a Bruker solariX FT-ICR mass spectrometer, is recommended.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this class of compounds.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Spray Voltage: 3.5 – 4.5 kV
-
Capillary Temperature: 275 – 350 °C
-
Sheath Gas and Auxiliary Gas Flow Rates: Optimize for stable spray and maximum ion signal.
-
Mass Resolution: Set to a high resolution, typically ≥ 60,000 (FWHM) at m/z 200, to ensure accurate mass measurement.
-
Scan Range: m/z 100 – 500 to cover the mass of the analyte and potential fragments.
-
3. Data Acquisition and Analysis:
-
Calibration: Calibrate the mass spectrometer using a certified calibration solution appropriate for the mass range of the analyte. An internal calibrant or "lock mass" can be used to maintain mass accuracy throughout the analysis.
-
Data Processing: Process the acquired data using the manufacturer's software (e.g., Thermo Scientific™ Xcalibur™ or Bruker Compass DataAnalysis).
-
Accurate Mass Determination: Determine the accurate mass of the protonated molecule [M+H]⁺.
-
Elemental Composition: Use the accurate mass to predict the elemental composition and compare it with the theoretical formula. The mass error should ideally be less than 5 ppm.
Comparative Analysis with Alternatives
For applications requiring a quinoline-based standard or reference compound in mass spectrometry, both quinoline and 4-hydroxyquinoline offer simpler, non-fluorinated backbones.
-
Quinoline: As the parent heterocyclic compound, quinoline provides a fundamental structural reference. Its lower mass is well-separated from many analytes of interest.
-
4-Hydroxyquinoline: The hydroxyl group in 4-hydroxyquinoline can influence its ionization efficiency and fragmentation behavior compared to quinoline, offering a different analytical standard.
The choice of an appropriate standard depends on the specific requirements of the analysis, including the mass range of interest and the potential for isobaric interferences.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the high-resolution mass spectrometry of this compound.
References
A Comparative Analysis of the Biological Activity of 7-(Trifluoromethyl)quinoline-4-thiol and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of Quinoline Derivatives
Quinoline derivatives have demonstrated significant potential across various therapeutic areas. The following tables summarize the quantitative biological activity data for several key quinoline derivatives, offering a basis for comparison with the anticipated activities of 7-(Trifluoromethyl)quinoline-4-thiol.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [1] |
| 8-Hydroxyquinoline | MRC-5 (Lung Fibroblast) | 6.27 | [2] |
| 5-Amino-8-hydroxyquinoline | OCI-AML2 (Leukemia) | 3.46 | [3] |
| NB4 (Leukemia) | 1.38 | [3] | |
| KG1A (Leukemia) | 3.85 | [3] | |
| Topotecan | U251 (Glioma) | 2.73 | [4] |
| U87 (Glioma) | 2.95 | [4] | |
| H1299 (Lung Cancer) | 12.67 | [4] | |
| H1975 (Lung Cancer) | 0.44 | [4] | |
| HCC827 (Lung Cancer) | 2.89 | [4] |
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Clioquinol | Trichophyton rubrum | 0.5 - 2 | [5] |
| Microsporum canis | 0.5 - 2 | [5] | |
| Aspergillus fumigatus | 6 | [5] | |
| Quinolone-coupled hybrid 5d | Gram-positive & Gram-negative bacteria | 0.125 - 8 | |
| Quinolidene-rhodanine conjugates | Mycobacterium tuberculosis H37Ra (active) | 1.9 - 6.9 | [6] |
| Mycobacterium tuberculosis H37Ra (dormant) | 2.2 - 10 | [6] |
Spotlight on this compound
While quantitative data on the anticancer or antimicrobial activity of this compound is not currently available, its known involvement in lipid metabolism suggests a potential for biological activity. Specifically, it has been used to investigate the mechanism of cholesteryl ester transfer protein (CETP), a key regulator of high-density lipoprotein (HDL) metabolism. Inhibition of CETP is a therapeutic strategy for managing dyslipidemia and reducing cardiovascular risk. The trifluoromethyl group at the 7-position is known to enhance lipophilicity and can significantly influence a compound's biological activity. The thiol group at the 4-position provides a reactive site for potential interactions with biological targets.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for key in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Many quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Apoptosis Signaling Pathway
Induction of apoptosis (programmed cell death) is another common mechanism of action for anticancer quinoline derivatives.
Caption: Induction of apoptosis by quinoline derivatives via the mitochondrial pathway.
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of the biological activity of a novel compound.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. CETP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Buy this compound [smolecule.com]
A Comparative Guide to CETP Inhibition: Anacetrapib vs. the Elusive 7-(Trifluoromethyl)quinoline-4-thiol
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the well-documented Cholesteryl Ester Transfer Protein (CETP) inhibitor, anacetrapib, with the largely uncharacterized compound, 7-(Trifluoromethyl)quinoline-4-thiol. Due to a lack of available scientific literature on the latter, this guide will focus on the extensive experimental data and established mechanisms of anacetrapib, while contextualizing the potential role of quinoline-based compounds in CETP inhibition.
Executive Summary
Anacetrapib is a potent and extensively studied CETP inhibitor that has undergone significant clinical evaluation.[1] It effectively raises high-density lipoprotein cholesterol (HDL-C) and reduces low-density lipoprotein cholesterol (LDL-C) by inhibiting the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.[2][3] In contrast, there is a notable absence of published data regarding the CETP inhibitory activity, or any other biological function, of this compound. While the quinoline chemical scaffold has been explored for potential CETP inhibitors, no specific information is available for this particular derivative. This guide, therefore, presents a comprehensive overview of anacetrapib's performance, supported by experimental data and protocols, to serve as a benchmark for the evaluation of novel CETP inhibitors.
Anacetrapib: A Profile of a Potent CETP Inhibitor
Anacetrapib is an orally active drug that potently inhibits CETP, a key protein in reverse cholesterol transport.[4] Its mechanism of action leads to significant alterations in the lipid profile, which have been extensively documented in numerous studies.
Mechanism of Action
CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and LDL in exchange for triglycerides.[5] By inhibiting CETP, anacetrapib effectively blocks this process, leading to an accumulation of cholesterol in HDL particles (raising HDL-C) and a subsequent reduction in the cholesterol content of LDL particles (lowering LDL-C).[2] The reduction in LDL-C is also attributed to an increased catabolism of apoB-containing lipoproteins.
The following diagram illustrates the central role of CETP in lipid metabolism and the mechanism of its inhibition by anacetrapib.
Performance Data
Clinical trials have provided robust quantitative data on the efficacy of anacetrapib in modulating lipid levels. The REVEAL (Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification) trial, a large-scale study, demonstrated the significant impact of anacetrapib on patients already receiving statin therapy.
| Parameter | Placebo | Anacetrapib (100 mg/day) | Percentage Change vs. Placebo |
| HDL-C (mg/dL) | 40 | 82 | +104% |
| LDL-C (mg/dL) | 61 | 50 | -18% |
| Non-HDL-C (mg/dL) | 92 | 75 | -18% |
| Apolipoprotein B (mg/dL) | 67 | 59 | -12% |
| Lipoprotein(a) (nmol/L) | 84 | 53 | -37% |
Data adapted from the REVEAL trial.
This compound: An Unknown Entity in CETP Inhibition
A comprehensive search of the scientific literature and chemical databases reveals no specific information on this compound as a CETP inhibitor. While various quinoline derivatives have been synthesized and evaluated for their potential to inhibit CETP, this particular compound is not among the publicly documented agents.
Research into quinoline-based CETP inhibitors has indicated that the quinoline scaffold can serve as a basis for developing such compounds. For instance, studies on quinoline-3-carboxamide derivatives have shown some activity against CETP. Similarly, patent applications have mentioned 4-carboxy-amino-2-substituted-1,2,3,4-tetrahydro-quinolines as CETP inhibitors. However, without experimental data, any potential efficacy of this compound remains purely speculative.
Experimental Protocols
To facilitate the evaluation of novel compounds like this compound, this section outlines a standard experimental protocol for assessing CETP inhibitory activity in vitro.
In Vitro CETP Inhibition Assay (Fluorometric)
This assay measures the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of this transfer results in a decreased fluorescent signal.
Materials:
-
Recombinant human CETP
-
Fluorescently labeled donor particles (e.g., HDL)
-
Acceptor particles (e.g., LDL)
-
Assay buffer (e.g., Tris-HCl with NaCl and EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Workflow:
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols.
-
Compound Preparation: Create a serial dilution of the test compound (e.g., this compound) and a known inhibitor (e.g., anacetrapib as a positive control) in assay buffer. Include a vehicle control (DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, CETP enzyme, and the various concentrations of the test compound or controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the binding of the inhibitor to the CETP enzyme.
-
Reaction Initiation: Add the donor and acceptor particles to all wells to start the transfer reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of lipid transfer for each condition. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).
Conclusion
Anacetrapib stands as a well-characterized CETP inhibitor with a proven ability to significantly modify lipid profiles. Its extensive dataset from clinical trials provides a valuable benchmark for the field. In stark contrast, this compound is an unknown quantity in the context of CETP inhibition. While the broader class of quinoline derivatives has shown some promise, the absence of specific data for this compound underscores the necessity for empirical testing. Researchers investigating novel CETP inhibitors are encouraged to utilize established protocols, such as the fluorometric assay described, to determine the activity of new chemical entities and contribute to the growing body of knowledge in this therapeutic area.
References
- 1. Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CETP inhibitor - Wikipedia [en.wikipedia.org]
- 4. Update on CETP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Molecules: Dalcetrapib's Clinical Journey vs. 7-(Trifluoromethyl)quinoline-4-thiol's Research Role
In the landscape of cardiovascular drug development, the quest for effective agents to modulate cholesterol metabolism has led researchers down many paths. This guide provides a comparative overview of two molecules that interact with the Cholesteryl Ester Transfer Protein (CETP): dalcetrapib, a clinically evaluated drug, and 7-(Trifluoromethyl)quinoline-4-thiol, a compound utilized in preclinical research. While both are linked to CETP, their histories, applications, and the wealth of available efficacy data are vastly different.
Dalcetrapib has undergone extensive clinical investigation for its potential to reduce cardiovascular events. In contrast, this compound is a research chemical used to probe the fundamental mechanisms of CETP activity. This guide will objectively present the available data for both, highlighting the clinical journey of dalcetrapib and the investigational role of this compound.
At a Glance: Key Differences
| Feature | This compound | Dalcetrapib |
| Primary Application | Preclinical research tool | Investigational cardiovascular drug |
| Mechanism of Action | Used to study CETP-induced HDL remodeling[1][2][3] | Modulator of CETP activity[4][5] |
| Clinical Efficacy Data | None available | Extensively studied in Phase II and III trials[4][6][7][8][9][10] |
| Effect on Lipids | Not characterized in vivo | Moderately increases HDL-C (approx. 30-40%) with minimal effect on LDL-C[4][9][11] |
| Development Status | Research chemical | Clinical development terminated for the general population; further investigation in a genetically specific population[4][10][12] |
Dalcetrapib: A Clinically Evaluated CETP Modulator
Dalcetrapib is a modulator of Cholesteryl Ester Transfer Protein (CETP) that was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a factor associated with a reduced risk of cardiovascular disease.[5][7] Unlike other CETP inhibitors, dalcetrapib has a more modest effect on HDL-C and does not significantly lower low-density lipoprotein cholesterol (LDL-C).[4][13]
Mechanism of Action
Dalcetrapib is a prodrug that is hydrolyzed to its active thiol form.[5] It modulates CETP activity, which is involved in the transfer of cholesteryl esters and triglycerides between lipoproteins.[5][14] This modulation leads to an increase in HDL-C levels.
Clinical Efficacy and Outcomes
Numerous clinical trials have evaluated the efficacy and safety of dalcetrapib. The results have been largely neutral in the general population, leading to the termination of some large-scale studies.
Key Clinical Trial Findings:
| Trial | Phase | Key Findings |
| dal-OUTCOMES [9][10][15] | III | Terminated for futility. No reduction in cardiovascular events in patients with recent acute coronary syndrome (ACS) despite a ~30-40% increase in HDL-C.[9][11][15] |
| dal-PLAQUE [4][8] | IIb | No evidence of a pathological effect on the arterial wall over 24 months.[8] |
| dal-VESSEL [6] | II | Reduced CETP activity and increased HDL-C without affecting endothelial function or blood pressure.[6] |
A significant finding from a retrospective analysis of the dal-OUTCOMES trial was the potential for cardiovascular benefit in a specific genetic subpopulation.[10][12] Patients with the AA genotype at variant rs1967309 in the adenylate cyclase type 9 (ADCY9) gene appeared to have a reduced risk of cardiovascular events when treated with dalcetrapib.[10][12] This has led to the ongoing dal-GenE-2 trial, which is investigating dalcetrapib's efficacy specifically in this patient group.[12][16]
This compound: A Research Compound
In stark contrast to dalcetrapib, this compound is not a therapeutic agent and has no associated clinical efficacy data. It is a commercially available chemical compound used in laboratory settings.[17][18][19]
Application in Research
The primary documented use of this compound is in a study investigating the mechanism by which CETP generates lipid-poor particles from high-density lipoprotein.[1][2][3] Its chemical structure, featuring a quinoline core with trifluoromethyl and thiol groups, makes it a tool for researchers studying the biochemical interactions of CETP.[20] The thiol group, in particular, is often reactive and can be used to probe active sites of enzymes.[21]
Chemical Properties
| Property | Value |
| CAS Number | 64415-07-2 |
| Molecular Formula | C₁₀H₆F₃NS |
| Molecular Weight | 229.22 g/mol |
| Appearance | Chunks[1] |
| Melting Point | 222-225 °C[1] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of dalcetrapib are extensive and can be found in their respective publications. For the dal-OUTCOMES trial, patients with a recent acute coronary syndrome were randomized to receive 600 mg of dalcetrapib or placebo daily, in addition to standard care.[9] The primary endpoint was a composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, unstable angina, and resuscitated cardiac arrest.[9]
For this compound, the specific experimental protocol for its use in studying CETP involves biochemical assays to measure the generation of lipid-poor HDL particles.[1]
Conclusion
The comparison between dalcetrapib and this compound is a study in contrasts. Dalcetrapib represents a molecule that has traveled the full path of clinical development, from promising preclinical data to large-scale clinical trials, ultimately revealing a complex picture of efficacy that may be dependent on a patient's genetic makeup. Its story underscores the challenges of translating a biochemical mechanism into a broadly effective therapy.
This compound, on the other hand, remains firmly in the realm of basic research. It is a tool used to elucidate the intricate workings of CETP, contributing to the fundamental knowledge that may one day inform the development of new therapeutic agents. While it holds no current clinical efficacy, its value lies in its contribution to the scientific understanding of lipid metabolism. For researchers in drug development, this comparison highlights the vast gap between a research compound and a clinically validated therapeutic, and the extensive journey required to bridge it.
References
- 1. This compound 95 64415-07-2 [sigmaaldrich.com]
- 2. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL | 64415-07-2 [chemicalbook.com]
- 3. 7-三氟甲基-4-硫醇喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. An update on the clinical development of dalcetrapib (RO4607381), a cholesteryl ester transfer protein modulator that increases HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Dalcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of dalcetrapib on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 10. dalcorpharma.com [dalcorpharma.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Dalcetrapib - Wikipedia [en.wikipedia.org]
- 13. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on dalcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medscape.com [medscape.com]
- 16. dal-gene-2.com [dal-gene-2.com]
- 17. scbt.com [scbt.com]
- 18. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 19. lab-chemicals.com [lab-chemicals.com]
- 20. Buy this compound [smolecule.com]
- 21. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 7-(Trifluoromethyl)quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 7-(Trifluoromethyl)quinoline-4-thiol, a known inhibitor of Cholesteryl Ester Transfer Protein (CETP). In the absence of direct cross-reactivity studies for this specific compound, this document outlines a framework for its evaluation by comparing it with other well-characterized CETP inhibitors and by considering the reactivity of its core chemical moieties. The experimental protocols provided herein are foundational for assessing on-target and off-target activities.
Introduction to this compound and CETP Inhibition
This compound has been utilized in research to investigate the mechanism of high-density lipoprotein (HDL) particle generation by CETP. CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, and its inhibition is a therapeutic strategy for raising HDL cholesterol levels. Several CETP inhibitors have been developed, with varying degrees of success and different off-target profiles. Understanding the potential cross-reactivity of novel inhibitors like this compound is crucial for predicting their safety and efficacy.
Comparative Analysis with Other CETP Inhibitors
The cross-reactivity profile of a novel compound can be inferred by comparing it to existing drugs with the same target. The following table summarizes the known on-target and off-target effects of prominent CETP inhibitors.
| Compound | On-Target Effect (CETP Inhibition) | Known Off-Target Effects & Cross-Reactivity | Clinical Outcome Summary |
| Torcetrapib | Potent inhibitor, significantly increases HDL-C and decreases LDL-C. | Increased aldosterone and cortisol levels, leading to increased blood pressure. This effect is independent of CETP inhibition.[1][2][3] | Increased risk of cardiovascular events and mortality, leading to discontinuation.[1][2] |
| Anacetrapib | Potent inhibitor, significantly increases HDL-C and decreases LDL-C. | Generally well-tolerated with no significant off-target effects on blood pressure or aldosterone observed in contrast to torcetrapib.[4] | Showed a modest reduction in major coronary events. |
| Dalcetrapib | Modest inhibitor, moderately increases HDL-C with little to no effect on LDL-C. It is a prodrug that is hydrolyzed to an active thiol form. | No significant off-target effects on blood pressure or aldosterone were reported.[2][4] | Terminated for futility as it showed a lack of clinically meaningful efficacy.[2] |
| Evacetrapib | Potent inhibitor, significantly increases HDL-C and decreases LDL-C. | Did not exhibit the adverse off-target effects on blood pressure seen with torcetrapib. | Clinical trials were halted due to a lack of efficacy in reducing cardiovascular events. |
| This compound | Known to inhibit CETP. | Unknown, requires experimental evaluation. | Research compound, no clinical trial data. |
Potential Cross-Reactivity Profile of this compound
The potential for cross-reactivity of this compound can be hypothesized based on its chemical structure: the quinoline core and the reactive thiol group.
Quinoline-Related Off-Target Effects
The quinoline scaffold is present in numerous approved drugs and has been associated with a range of biological activities and toxicities.[5][6][7][8] Potential off-target interactions could include:
-
hERG Potassium Channel Inhibition: A common cause of drug-induced cardiotoxicity.
-
Mitochondrial Dysfunction: Can lead to various organ toxicities.
-
Interactions with other enzymes and receptors: The planar aromatic structure can facilitate binding to various biological targets.
Thiol-Related Reactivity
The thiol group is nucleophilic and can react with electrophilic sites on proteins and other biomolecules. This can lead to:
-
Covalent Modification of Off-Target Proteins: The thiol can form disulfide bonds or other covalent adducts with cysteine residues in proteins, potentially altering their function.
-
Alteration of Redox Homeostasis: The thiol can participate in redox reactions, potentially leading to oxidative stress.
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of cross-reactivity involves a combination of in vitro biochemical and cell-based assays.
On-Target Activity: CETP Inhibition Assay
Principle: This assay measures the ability of the test compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor lipoprotein (e.g., HDL) to an acceptor lipoprotein (e.g., LDL).
Protocol:
-
Reagents: Recombinant human CETP, fluorescently labeled cholesteryl ester, human HDL and LDL (or synthetic donor and acceptor particles), test compound, and a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Procedure: a. Prepare a reaction mixture containing CETP, donor, and acceptor lipoproteins in the buffer. b. Add the test compound at various concentrations. c. Incubate the mixture at 37°C. d. Stop the reaction and measure the transfer of the fluorescent label from the donor to the acceptor particle using a suitable method (e.g., fluorescence polarization, FRET, or physical separation of lipoproteins followed by fluorescence measurement).
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.
Workflow for CETP Inhibition Assay.
Off-Target Profiling: Broad Panel Screening
Principle: To identify potential off-target interactions, the test compound should be screened against a broad panel of receptors, enzymes, and ion channels.
Protocol:
-
Utilize a commercially available or in-house safety pharmacology panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Test the compound at a fixed concentration (e.g., 10 µM) against a panel of 50-100 common off-targets.
-
For any significant hits (typically >50% inhibition), perform follow-up concentration-response studies to determine the IC50 or Ki value.
Assessment of Thiol Reactivity
Principle: The reactivity of the thiol group can be assessed by monitoring its reaction with a model thiol-containing compound or by identifying covalent protein adducts.
Protocol (Ellman's Reagent Assay):
-
Reagents: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), a model thiol (e.g., glutathione or N-acetylcysteine), test compound, and a suitable buffer.
-
Procedure: a. Incubate the model thiol with the test compound at various concentrations. b. Add DTNB to the mixture. DTNB reacts with free thiols to produce a colored product that absorbs at 412 nm. c. Measure the absorbance at 412 nm. A decrease in absorbance compared to a control without the test compound indicates thiol reactivity.
Protocol (Mass Spectrometry for Adduct Identification):
-
Incubate the test compound with a model protein (e.g., human serum albumin) or cell lysate.
-
Digest the protein mixture with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use specialized software to search for unexpected mass shifts on cysteine-containing peptides, which would indicate covalent adduct formation.[9][10][11][12][13]
Experimental workflows for assessing thiol reactivity.
Specific Off-Target Assays
Based on the quinoline scaffold, specific assays for hERG inhibition and mitochondrial toxicity are recommended.
hERG Inhibition Assay (Patch-Clamp):
-
Principle: The gold-standard method to directly measure the effect of a compound on the hERG potassium channel current in cells overexpressing the channel.[14][15][16][17][18]
-
Protocol: Use automated or manual patch-clamp electrophysiology on a stable cell line (e.g., HEK293) expressing the hERG channel. Apply the test compound at various concentrations and measure the inhibition of the hERG current.
Mitochondrial Toxicity Assays:
-
Principle: Assess the impact of the compound on mitochondrial function, typically by measuring changes in oxygen consumption or mitochondrial membrane potential.[19][20][21][22][23]
-
Protocol (High-Resolution Respirometry): Use an instrument like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of intact cells in the presence of the test compound. This allows for the assessment of effects on different stages of cellular respiration.
Conclusion
While this compound is a valuable research tool for studying CETP, its potential for cross-reactivity is currently uncharacterized. Based on its structural features and by comparison with other CETP inhibitors, a comprehensive in vitro evaluation is necessary to establish its selectivity profile. The experimental protocols outlined in this guide provide a roadmap for researchers and drug development professionals to systematically assess the on-target and off-target activities of this and similar compounds, ultimately enabling a more informed prediction of their therapeutic potential and safety.
References
- 1. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anacetrapib and dalcetrapib: two novel cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. actylislab.com [actylislab.com]
- 8. health.state.mn.us [health.state.mn.us]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Automatic modeling of dynamic drug-hERG channel interactions using three voltage protocols and machine learning techniques: A simulation study - Polytechnic University of Valencia [panorama.upv.es]
- 19. library.search.gonzaga.edu [library.search.gonzaga.edu]
- 20. acs.org [acs.org]
- 21. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
Comparative Efficacy of 7-(Trifluoromethyl)quinoline-4-thiol and Alternative CETP Inhibitors in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cholesteryl Ester Transfer Protein (CETP) Inhibitors
The landscape of therapeutic strategies targeting lipid metabolism has been significantly shaped by the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. These agents are designed to modulate lipid profiles by altering the transfer of cholesteryl esters and triglycerides between lipoproteins, primarily aiming to raise high-density lipoprotein (HDL) cholesterol levels. This guide provides a comparative overview of 7-(Trifluoromethyl)quinoline-4-thiol and other notable CETP inhibitors, focusing on available experimental data, relevant protocols, and the underlying biological pathways.
Performance Comparison of CETP Inhibitors
| Compound | Mechanism of Action | Effect on HDL-C | Effect on LDL-C | Key Clinical Trial Outcome |
| Anacetrapib | Potent CETP inhibitor | Significant increase (~139%) | Significant decrease (~40%) | Modest reduction in major coronary events (REVEAL trial) |
| Dalcetrapib | CETP modulator | Modest increase (~30-40%) | Minimal effect | No significant cardiovascular benefit (dal-OUTCOMES trial) |
| Evacetrapib | Potent CETP inhibitor | Significant increase (~130%) | Significant decrease (~37%) | No significant reduction in cardiovascular events (ACCELERATE trial) |
| Torcetrapib | Potent CETP inhibitor | Significant increase (~72%) | Significant decrease (~25%) | Increased risk of cardiovascular events and mortality (ILLUMINATE trial) |
| This compound | CETP modulator (presumed) | Investigated for HDL remodeling | Not reported | Not applicable (preclinical research tool) |
Experimental Protocols
Reproducibility of experiments is paramount in scientific research. Below is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against CETP.
In Vitro CETP Inhibition Assay (Fluorescence-Based)
This protocol outlines a homogeneous fluorescence assay to measure the CETP-mediated transfer of a fluorescently labeled lipid from donor to acceptor particles.
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., vesicles containing a self-quenched fluorescent neutral lipid)
-
Acceptor particles (e.g., artificial HDL particles)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and EDTA)
-
Test compounds (including this compound and other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution
-
Donor particles
-
Acceptor particles
-
-
Initiation of Reaction: Add recombinant human CETP to all wells except for the negative control (no CETP) wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent lipid.
-
Data Analysis: Calculate the percent inhibition of CETP activity for each compound concentration relative to the control (DMSO vehicle) and determine the IC50 value.
Visualizing the Mechanism of Action
To understand the biological context of CETP inhibition, it is crucial to visualize the pathways involved.
Caption: Mechanism of CETP Inhibition.
The above diagram illustrates how CETP mediates the exchange of lipids between HDL and VLDL/LDL particles. CETP inhibitors block this transfer, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol, which is hypothesized to enhance the reverse cholesterol transport pathway.
Caption: CETP Inhibition Assay Workflow.
This workflow diagram provides a step-by-step overview of the in vitro CETP inhibition assay, from reagent preparation to the final determination of a compound's inhibitory potency.
Photostability of Trifluoromethylated Quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the quinoline scaffold has been a successful strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the influence of this electron-withdrawing group on the photostability of quinoline derivatives is a critical parameter that can affect the shelf-life, efficacy, and safety of potential therapeutics. This guide provides a comparative overview of the photostability of trifluoromethylated quinoline derivatives, with supporting experimental data and protocols.
Comparative Photostability Data
The following table summarizes the photostability of a series of trifluoromethylated quinoline-phenol Schiff bases and compares them with other relevant quinoline derivatives. The data highlights the significant impact of substituents on the quinoline core on their stability upon exposure to light.
| Compound Class | Specific Derivatives | Irradiation Conditions | Observed Degradation | Reference |
| Trifluoromethylated Quinoline-Phenol Schiff Bases | (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols | White-light LED (400–800 nm), 25 mW/cm², 90 J/cm² in DMSO for 60 min | High Photostability: Minimal to no degradation observed.[1] | Rocha et al., 2021 |
| 8-Substituted Fluoroquinolones | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy -7-(3-methylaminopiperidine-1-yl)-4-oxoquinoline-3-carboxylic acid (Q-35) | Long-wavelength UV light (UVA), 3 J/cm² | Highly Photostable: No spectral change observed.[2] | Uyehara et al., 1992 |
| 8-H analog of Q-35 | Long-wavelength UV light (UVA) | Photolabile: Significant degradation.[2] | Uyehara et al., 1992 | |
| 8-F analog of Q-35 | Long-wavelength UV light (UVA) | Photolabile: Significant degradation.[2] | Uyehara et al., 1992 | |
| Enoxacin, Lomefloxacin | Long-wavelength UV light (UVA), 0.3 J/cm² | Photolabile: Absorption spectrum changes observed.[2] | Uyehara et al., 1992 | |
| Norfloxacin, Ofloxacin, Ciprofloxacin | Long-wavelength UV light (UVA), 1 J/cm² | Photolabile: Absorption spectrum changes observed.[2] | Uyehara et al., 1992 |
Key Findings:
-
The investigated trifluoromethylated quinoline-phenol Schiff bases demonstrate robust photostability under white-light irradiation, suggesting that the trifluoromethyl group, in this particular molecular context, does not inherently lead to photosensitivity.[1]
-
In contrast, for fluoroquinolones, the substituent at the 8-position plays a crucial role in determining photostability. An 8-methoxy group confers significant stability against UVA irradiation, while hydrogen or fluorine at the same position results in photolability.[2]
-
Other studies have indicated that substituents at the 1-position of the quinolone ring can also influence phototoxic potential, although the effect on photostability may be less pronounced in some cases.
Experimental Protocols
The assessment of photostability is a critical step in drug development. The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Photostability of Trifluoromethylated Quinoline-Phenol Schiff Bases
This protocol is based on the study by Rocha et al. (2021).[1][3]
1. Sample Preparation:
-
Solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) at a concentration of 1.0 µM.
-
The freshly prepared solutions are kept in the dark at room temperature before the experiment.
2. Irradiation Procedure:
-
The photo-irradiation experiments are performed in a quartz cuvette containing the sample solution.
-
A white-light LED array system is used as the light source, with a fluence of 25 mW/cm² and a total light dosage of 90 J/cm² over a period of 60 minutes. The spectral range of the lamp is 400–800 nm.
-
The absorbance of the solution is measured before irradiation and at various time points during the 60-minute exposure.
3. Data Analysis:
-
The photostability is evaluated by comparing the UV-Vis absorption spectra of the compound before and after irradiation.
-
Minimal changes in the absorption spectrum indicate high photostability.
Protocol 2: General Photostability Testing of Drug Substances (ICH Q1B Guideline)
This protocol outlines a systematic approach to photostability testing as recommended by the International Council for Harmonisation (ICH) guideline Q1B.
1. Test Samples:
-
Forced degradation studies are initially performed on the drug substance to understand its intrinsic photosensitivity.
-
Confirmatory studies are then conducted on the drug substance and the final drug product.
2. Light Sources:
-
A light source that produces a combination of visible and ultraviolet (UV) light is used. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.
-
A cool white fluorescent lamp and a near-UV fluorescent lamp are common choices.
3. Sample Exposure:
-
Samples of the drug substance are placed in chemically inert, transparent containers.
-
Control samples are protected from light (e.g., by wrapping in aluminum foil) to differentiate between light-induced and thermal degradation.
-
The samples are exposed to the light source for a specified duration.
4. Analysis of Samples:
-
After exposure, the samples are examined for any changes in physical properties (e.g., appearance, color).
-
Chemical degradation is assessed using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the loss of the parent compound and the formation of degradation products.
Mandatory Visualizations
Experimental Workflow for Photostability Testing
The following diagram illustrates a typical workflow for assessing the photostability of a chemical compound, from initial screening to the analysis of degradation products.
Caption: Workflow for assessing the photostability of chemical compounds.
References
- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 2. Beilstein Archives - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-archives.org]
- 3. scispace.com [scispace.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 7-(Trifluoromethyl)quinoline-4-thiol and Other CETP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo activity of 7-(Trifluoromethyl)quinoline-4-thiol, a known inhibitor of Cholesteryl Ester Transfer Protein (CETP). Due to the limited publicly available data for this specific compound, its activity is contextualized by comparing it with other well-characterized CETP inhibitors that have undergone extensive preclinical and clinical evaluation. This document is intended to serve as a resource for researchers in lipid metabolism and cardiovascular drug discovery.
Introduction to CETP Inhibition
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. By inhibiting CETP, it is hypothesized that HDL cholesterol ("good cholesterol") levels can be raised and LDL cholesterol ("bad cholesterol") levels can be lowered, thereby potentially reducing the risk of atherosclerotic cardiovascular disease.
This compound has been utilized in research to investigate the mechanism of HDL remodeling, indicating its role as a CETP inhibitor.[1] The trifluoromethyl group on the quinoline structure is a common feature in various biologically active molecules, often enhancing metabolic stability and potency.
Comparative Data of CETP Inhibitors
| Compound | In Vitro IC50 (nM) | In Vivo Efficacy (Human Clinical Trials) | Key Outcomes |
| Torcetrapib | ~39-110 | ~60% increase in HDL-C; ~20% decrease in LDL-C | Development halted due to off-target adverse effects (increased blood pressure and aldosterone levels)[2] |
| Anacetrapib | ~10-40 | ~139% increase in HDL-C; ~40% decrease in LDL-C | Reduced major coronary events in a large clinical trial, but development was discontinued for commercial reasons |
| Evacetrapib | ~5.5-19 | ~130% increase in HDL-C; ~37% decrease in LDL-C | Phase 3 trials were terminated due to a lack of efficacy in reducing cardiovascular events |
| Dalcetrapib | Weak inhibitor (~200-1000) | ~30-40% increase in HDL-C; minimal effect on LDL-C | Phase 3 trials were stopped for futility |
| Obicetrapib | ~29 | Significant increase in HDL-C and decrease in LDL-C in Phase 2 trials | Currently in late-stage clinical development |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CETP inhibitor activity. Below are standardized protocols for key in vitro and in vivo experiments.
In Vitro CETP Inhibition Assay (Fluorometric)
This assay measures the transfer of a fluorescently labeled cholesteryl ester from donor to acceptor lipoprotein particles, which is facilitated by CETP. The inhibition of this transfer by a test compound is quantified.
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., reconstituted HDL containing a self-quenched fluorescent cholesteryl ester)
-
Acceptor particles (e.g., LDL or VLDL)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, CETP, and the test compound dilutions.
-
Initiate the reaction by adding the donor and acceptor particles.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the amount of labeled cholesteryl ester transferred to the acceptor particles.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Evaluation of CETP Inhibitors in Animal Models
The in vivo efficacy of CETP inhibitors is typically assessed in animal models that express human CETP, as wild-type mice and rats lack this protein. Transgenic mice expressing human CETP are commonly used.
Animal Model:
-
Human CETP transgenic mice.
Procedure:
-
Acclimatize the animals and divide them into control and treatment groups.
-
Administer the test compound (e.g., this compound) or vehicle to the respective groups via oral gavage or another appropriate route for a specified period (e.g., 1-4 weeks).
-
Collect blood samples at baseline and at the end of the treatment period.
-
Separate plasma and measure total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
-
Optionally, perform lipoprotein profiling using techniques like fast protein liquid chromatography (FPLC) to analyze changes in lipoprotein subfractions.
-
Assess the ex vivo CETP activity in the plasma samples to confirm target engagement.
-
Statistically analyze the changes in lipid parameters between the treatment and control groups.
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the CETP-mediated lipid transfer pathway and a general workflow for inhibitor screening.
Caption: CETP-mediated lipid transfer and its inhibition.
Caption: General workflow for CETP inhibitor evaluation.
Conclusion
This compound is a molecule of interest within the class of CETP inhibitors. While direct comparative data on its in vitro and in vivo performance is limited, the established protocols and the data from other CETP inhibitors provide a strong framework for its evaluation. The provided experimental designs can be employed to generate the necessary data to fully characterize the activity of this compound and other novel quinoline-based analogs. Further research is warranted to establish a clear in vitro-in vivo correlation for this compound and to determine its potential as a therapeutic agent for dyslipidemia.
References
Safety Operating Guide
Proper Disposal of 7-(Trifluoromethyl)quinoline-4-thiol: A Guide for Laboratory Professionals
The proper disposal of 7-(trifluoromethyl)quinoline-4-thiol is critical for ensuring laboratory safety and minimizing environmental impact. This compound presents multiple hazards due to its chemical structure, incorporating a trifluoromethyl group, a quinoline ring, and a thiol functional group. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2] For handling larger quantities or if there is a risk of aerosolization, a dust mask (type N95 or equivalent) and additional protective clothing may be necessary.[2]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1]
-
Hazard Awareness: This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2][3] Avoid all personal contact, including inhalation.[4]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 64415-07-2 | [2][5][6] |
| Molecular Formula | C₁₀H₆F₃NS | [2][5] |
| Molecular Weight | 229.22 g/mol | [5][6] |
| Appearance | Light yellow to yellow solid chunks | [2][6] |
| Melting Point | 222-225 °C | [2][6] |
| Storage Temperature | 2-8°C, under nitrogen | [3][6] |
| Hazard Codes | H315, H319, H335 (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and national environmental regulations.[4] Never dispose of this chemical down the drain or in regular solid waste. [4]
Step 1: Waste Collection and Segregation
Proper segregation of waste is the first and most critical step to ensure safe and compliant disposal.
-
Designated Waste Container: Collect all waste containing this compound, including unused pure compound, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated, chemically compatible, and sealable hazardous waste container.[1][4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][7] Also, list any other solvents or chemicals present in the waste mixture.
-
Segregation: Keep this waste stream separate from other laboratory wastes, especially incompatible materials like strong oxidizing agents, to prevent accidental reactions.[7]
Step 2: Laboratory-Scale Pre-treatment (Optional but Recommended for Thiols)
Due to the malodorous and reactive nature of the thiol group, a pre-treatment step to oxidize it can be a good laboratory practice before collection for final disposal. This should be performed on dilute solutions if feasible.
Experimental Protocol: Oxidation of Thiol Waste
-
Objective: To oxidize the thiol group to a less odorous and reactive sulfonic acid derivative using sodium hypochlorite (bleach).[8][9]
-
Materials:
-
Waste solution containing this compound.
-
Commercial bleach (sodium hypochlorite solution, ~5-6%).
-
Stir plate and stir bar.
-
Large beaker or flask (at least twice the volume of the total solution).
-
-
Procedure:
-
Perform this procedure in a fume hood.
-
Place the waste solution in the beaker or flask and begin stirring.
-
Slowly and carefully add the sodium hypochlorite solution to the stirred waste. An excess of hypochlorite is needed to ensure complete oxidation.[9]
-
The reaction can be exothermic; monitor the temperature and add the bleach solution dropwise if necessary to control the reaction.[9][10]
-
Allow the mixture to stir for several hours (or overnight for glassware decontamination) to ensure the reaction is complete.[8]
-
The resulting solution, now containing the oxidized quinoline derivative, should be collected as hazardous waste. Do not attempt to neutralize and pour down the drain, as the quinoline and organofluorine components still pose an environmental hazard.[4][11]
-
Step 3: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[4]
-
Disposal Method: The primary recommended disposal method for organofluorine and complex heterocyclic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous combustion products.[7][12] Disposal in a certified hazardous waste landfill may also be an option depending on regulations.[7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 95 64415-07-2 [sigmaaldrich.com]
- 3. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL | 64415-07-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL CAS#: 64415-07-2 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. epfl.ch [epfl.ch]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 7-(Trifluoromethyl)quinoline-4-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 7-(Trifluoromethyl)quinoline-4-thiol (CAS 64415-07-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research. This compound presents potential hazards, including skin and eye irritation, and respiratory system effects.[1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1] Due to its thiol group, a strong, unpleasant odor is also a significant consideration.[2][3] The quinoline moiety suggests that caution should be exercised, as some quinoline derivatives have more severe health implications.[4][5][6]
A comprehensive risk assessment should always precede the handling of this chemical. The following table summarizes the recommended PPE:
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors and control odor.[2][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for any signs of degradation before use.[2][4][5][8] |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[2][9][10] A face shield may be necessary for splash hazards.[5][8] |
| Skin and Body Protection | Laboratory Coat | A standard, fully fastened lab coat should be worn to protect against splashes.[2][8] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 dust mask or higher should be used when handling the solid compound. If vapor exposure is a concern, a respirator may be necessary.[2][10] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and to prevent the spread of its strong odor.
Experimental Workflow
Caption: A workflow diagram illustrating the key stages of handling this compound.
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare the work area within a certified chemical fume hood.
-
Have a freshly prepared bleach solution (e.g., a 1:1 mixture of commercial bleach and water) ready within the fume hood for immediate decontamination of spills and equipment.[2]
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and odor issues.
Disposal Workflow
Caption: A logical flow for the safe disposal of waste generated from working with this compound.
-
Solid Waste : All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent pads, should be placed in a sealed, labeled container for hazardous waste disposal.[3]
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[8][9] For small amounts of residual solution, consider neutralization with a bleach solution within a fume hood before collection.[7]
-
Glassware Decontamination : All glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Subsequently, glassware should be soaked in a bleach solution for at least 24 hours within a fume hood to neutralize any residual thiol.[3] After soaking, the glassware can be washed normally.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][11] Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[6][8][9] Decontaminate the spill area with a bleach solution. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
References
- 1. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL | 64415-07-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
